Threo-4-methylmethylphenidate
Description
Structure
3D Structure
Properties
CAS No. |
467468-40-2 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl (2R)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
WJZNCJIOIACDBR-UONOGXRCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H]2CCCCN2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of threo-4-Methylmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of threo-4-methylmethylphenidate (4-MeTMP), a stimulant drug and structural analog of methylphenidate. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques. While specific experimental data for 4-MeTMP is limited in publicly available literature, this guide outlines a robust synthetic pathway and expected characterization parameters based on closely related analogs, particularly 4-fluoromethylphenidate (B12786486) (4F-MPH).
Chemical Properties and Pharmacological Profile
This compound is a substituted phenethylamine (B48288) that acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1][2] It is structurally similar to methylphenidate, with the addition of a methyl group at the para-position of the phenyl ring.[2] The threo diastereomer is considered the pharmacologically active form, exhibiting higher potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the erythro isomer.[3]
| Property | Value |
| Formal Name | methyl 2-(4-methylphenyl)-2-(piperidin-2-yl)acetate |
| Synonyms | 4-MeTMP, (±)-threo-4-Methylmethylphenidate |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol [2] |
| CAS Number | 680996-70-7 (hydrochloride salt)[2] |
Synthesis of this compound
A plausible and effective synthetic route for this compound is adapted from the established synthesis of other ring-substituted methylphenidate analogs.[3] The following multi-step process outlines the key transformations.
Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of analogous compounds.[3] Researchers should optimize conditions for the specific substrate.
Step 1: Synthesis of α-(4-Methylphenyl)-α-(pyridin-2-yl)acetonitrile
-
To a solution of 4-methylphenylacetonitrile in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a strong base such as potassium hexamethyldisilazide (KHMDS) dropwise.
-
Stir the resulting solution for 30 minutes.
-
Add a solution of 2-bromopyridine in THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis to α-(4-Methylphenyl)-α-(pyridin-2-yl)acetamide
-
Dissolve the purified nitrile in concentrated sulfuric acid and heat the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide).
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the acetamide (B32628).
Step 3: Hydrogenation of the Pyridine Ring
-
Dissolve the acetamide in glacial acetic acid.
-
Add a catalytic amount of platinum(IV) oxide (PtO₂).
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.
-
After the reaction is complete, filter the catalyst and evaporate the solvent to yield a mixture of threo and erythro diastereomers of α-(4-methylphenyl)-α-(piperidin-2-yl)acetamide.
Step 4: Hydrolysis and Epimerization
-
Hydrolyze the acetamide mixture to the corresponding carboxylic acids using a strong base like potassium hydroxide (B78521) in a suitable solvent.
-
The epimerization occurs under these basic conditions, enriching the mixture in the more stable threo diastereomer.[3] The progress of epimerization can be monitored by HPLC.
-
Acidify the reaction mixture to precipitate the threo-enriched α-(4-methylphenyl)-α-(piperidin-2-yl)acetic acid.
-
Collect the solid by filtration and wash with cold water.
Step 5: Esterification to this compound
-
Suspend the threo-ritalinic acid analog in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and neutralize with a weak base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
The final product can be purified by recrystallization, typically as the hydrochloride salt, to yield this compound hydrochloride.
Characterization of this compound
Comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound. The following table summarizes the expected analytical data, extrapolated from data for 4-fluoromethylphenidate.[3]
| Analytical Technique | Expected Results for this compound | Data from threo-4-Fluoromethylphenidate[3] |
| Melting Point (°C) | To be determined | 202–204 (HCl salt) |
| ¹H NMR | Characteristic shifts for the aromatic, piperidine (B6355638), and methyl ester protons. | Specific shifts are detailed in the literature. |
| ¹³C NMR | Distinct signals for the carbonyl, aromatic, and piperidine carbons. | Carbonyl shift at 171.48 ppm. |
| GC-MS (EI) | Molecular ion peak and a characteristic base peak at m/z 84 (tetrahydropyridinium ion).[3] | Retention Time: 18.13 min; Base Peak: m/z 84. |
| HR-MS (APCI) | Accurate mass measurement confirming the elemental composition. | Observed m/z 252.139854 for [M+H]⁺. |
| HPLC | A single peak indicating the purity of the isolated diastereomer. | Retention Time: 9.81 min. |
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The primary pharmacological action of this compound is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters, DAT and NET.[1] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. By leveraging established methodologies for analogous compounds, researchers can confidently approach the preparation and analysis of this important pharmacological tool. The provided protocols and expected analytical data serve as a valuable resource for scientists in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.
References
An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of 4-MeTMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmethylphenidate (4-MeTMP), also known as threo-4-methylmethylphenidate, is a synthetic stimulant and a structural analog of methylphenidate (Ritalin). As a member of the phenethylamine (B48288) and piperidine (B6355638) classes of compounds, it primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). While it shares a pharmacological mechanism with its parent compound, preliminary data suggests that 4-MeTMP is slightly less potent. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and, where available, the pharmacological properties of 4-MeTMP, with a focus on aspects relevant to drug development and research.
Chemical Structure
4-MeTMP is characterized by a piperidine ring and a phenyl ring, substituted with a methyl group at the fourth position, and a methyl ester group.
Chemical Name: methyl 2-(4-methylphenyl)-2-(piperidin-2-yl)acetate
Molecular Formula: C₁₅H₂₁NO₂
Molecular Weight: 247.33 g/mol
The structure of 4-MeTMP contains two chiral centers, giving rise to multiple stereoisomers. The specific spatial arrangement of the substituents at these chiral centers is crucial for its biological activity.
Stereoisomerism of 4-MeTMP
Like methylphenidate, 4-MeTMP has two stereocenters, leading to the possibility of four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other. The relative configuration of the substituents at the two chiral carbons determines whether the diastereomer is classified as threo or erythro.
The pharmacological activity of methylphenidate and its analogs resides almost exclusively in the threo diastereomer. Within the threo pair of enantiomers, the (d)-(2R,2'R) enantiomer is the most pharmacologically active. It is therefore presumed that the primary biological activity of 4-MeTMP is associated with the (d)-threo-4-methylmethylphenidate isomer. The erythro diastereomers are considered to be largely inactive.
Data Presentation
Table 1: Comparative Monoamine Transporter Inhibition for (±)-threo-4-Fluoromethylphenidate and Methylphenidate
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| (±)-threo-4F-MPH | 61 | 31 | 8,805 |
| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |
| Methylphenidate (MPH) | 131 | 83 | >10,000 |
Data for 4F-MPH and MPH from a study on their analytical characterization and pharmacological evaluation.
This data for the fluorinated analog highlights the stereoselectivity of these compounds, with the threo diastereomer being significantly more potent at DAT and NET than the erythro form. It also shows that the 4-substituted analog can have a higher potency than the parent compound, methylphenidate. While direct quantitative data for 4-MeTMP is lacking, it is reported to be slightly less potent than methylphenidate.
Experimental Protocols
Synthesis of (±)-threo-4-Methylmethylphenidate
A general method for the synthesis of methylphenidate analogs can be adapted for 4-MeTMP. One common route involves the following key steps:
-
Condensation: Reaction of 2-chloro-N-methylpyridinium iodide with 4-methylphenylacetonitrile to form the corresponding α-(4-methylphenyl)-α-(2-pyridyl)acetonitrile.
-
Hydrolysis: Acidic hydrolysis of the nitrile to the corresponding amide.
-
Hydrogenation: Catalytic hydrogenation (e.g., using platinum oxide) of the pyridine (B92270) ring to a piperidine ring. This step typically yields a mixture of threo and erythro diastereomers.
-
Esterification: Conversion of the amide to the methyl ester using methanol (B129727) under acidic conditions.
-
Diastereomeric Separation: The threo and erythro diastereomers can be separated using chromatographic techniques, such as column chromatography.
Chiral Resolution of (±)-threo-4-Methylmethylphenidate
The separation of the (d)- and (l)-enantiomers of threo-4-MeTMP can be achieved through fractional crystallization with a chiral resolving agent.
-
Salt Formation: The racemic (±)-threo-4-MeTMP is dissolved in a suitable solvent (e.g., methanol) and treated with an enantiomerically pure chiral acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid.
-
Fractional Crystallization: The two diastereomeric salts will have different solubilities. By carefully controlling the temperature and solvent composition, one diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation and Liberation of Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of 4-MeTMP can then be liberated from the salt by treatment with a base.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.
Radioligand Binding Assay for DAT and NET
The binding affinity of 4-MeTMP stereoisomers for the dopamine (B1211576) and norepinephrine (B1679862) transporters can be determined using a competitive radioligand binding assay.
-
Tissue Preparation: Synaptosomes or cell membranes expressing DAT or NET are prepared from appropriate brain regions (e.g., striatum for DAT, frontal cortex for NET) or from cell lines stably expressing the transporters.
-
Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (4-MeTMP stereoisomers).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
In-Depth Technical Guide: Mechanism of Action of Threo-4-methylmethylphenidate on DAT and NET
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of threo-4-methylmethylphenidate (4-MeTMP) on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). 4-MeTMP, a structural analog of methylphenidate, acts as a monoamine reuptake inhibitor with a distinct pharmacological profile. This document details its binding affinities and inhibitory potencies at DAT and NET, presenting quantitative data from key studies in a structured format. Furthermore, it provides in-depth experimental protocols for the principal assays used to characterize the interaction of 4-MeTMP with these transporters. Visual diagrams of the proposed signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and the methodologies for their investigation.
Introduction
This compound (4-MeTMP) is a psychostimulant compound belonging to the piperidine (B6355638) class of chemicals and is a structural analog of the widely prescribed medication, methylphenidate.[1] Like its parent compound, 4-MeTMP primarily exerts its effects by modulating the activity of the dopamine and norepinephrine systems in the central nervous system.[2] Specifically, it functions as a reuptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.[2]
While sharing a common mechanism with methylphenidate, the introduction of a methyl group at the para-position of the phenyl ring in 4-MeTMP results in a nuanced pharmacological profile.[3] Notably, it has been reported to exhibit a high binding affinity for DAT, coupled with a comparatively lower efficacy in inhibiting dopamine reuptake.[1] This has prompted investigations into its potential as a substitute therapeutic agent for stimulant abuse.[1] This guide aims to provide a detailed examination of the molecular interactions of 4-MeTMP with DAT and NET, supported by quantitative data and detailed experimental methodologies.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound at the dopamine and norepinephrine transporters. Data for methylphenidate is included for comparative purposes.
Table 1: Binding Affinity (Ki, nM) of this compound and Methylphenidate at DAT and NET
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| This compound | 33.1 ± 4.5 | 48.7 ± 7.3 |
| (±)-threo-Methylphenidate | 131 ± 14 | 83 ± 11 |
Data sourced from Schweri et al., 2002.
Table 2: Reuptake Inhibition (IC50, nM) of this compound and Methylphenidate at DAT and NET
| Compound | Dopamine Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) |
| This compound | 142 ± 18 | 31 ± 3 |
| (±)-threo-Methylphenidate | 131 ± 14 | 83 ± 11 |
Data sourced from Deutsch et al., 1996 and Schweri et al., 2002.
Mechanism of Action: Signaling Pathway
This compound acts as a competitive inhibitor at the substrate binding site of both DAT and NET. By occupying this site, it prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors.
Caption: Inhibition of DAT/NET by 4-MeTMP.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with DAT and NET.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
4.1.1. Dopamine Transporter (DAT) Binding Assay
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)
-
Tissue Preparation:
-
Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 100-200 µg/mL.
-
-
Assay Procedure:
-
In triplicate, assay tubes receive 100 µL of the membrane preparation, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Tubes are incubated at 0-4°C for 2-3 hours.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.
-
Filters are washed three times with ice-cold assay buffer.
-
Radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.1.2. Norepinephrine Transporter (NET) Binding Assay
-
Radioligand: [³H]Nisoxetine (a selective NET inhibitor)
-
Tissue Preparation:
-
Rat frontal cortex or hypothalamic tissue is processed as described for the DAT binding assay.
-
-
Assay Procedure:
-
The procedure is analogous to the DAT binding assay, with the substitution of [³H]Nisoxetine (final concentration ~0.5-1 nM) as the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a known NET inhibitor (e.g., 1 µM desipramine).
-
-
Data Analysis:
-
Data analysis is performed as described for the DAT binding assay.
-
Caption: Radioligand Binding Assay Workflow.
Synaptosomal Uptake Assays
These assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).
4.2.1. Dopamine Uptake Inhibition Assay
-
Radiolabeled Substrate: [³H]Dopamine
-
Synaptosome Preparation:
-
Rat striatal tissue is homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet (the synaptosomal fraction) is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
-
Assay Procedure:
-
Synaptosomes are pre-incubated with various concentrations of this compound for 10-15 minutes at 37°C.
-
[³H]Dopamine (final concentration ~10-100 nM) is added to initiate the uptake reaction.
-
The incubation is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Non-specific uptake is determined in the presence of a high concentration of a DAT inhibitor (e.g., 10 µM GBR 12909) or by conducting the assay at 0-4°C.
-
-
Data Analysis:
-
The amount of radioactivity accumulated in the synaptosomes is quantified by liquid scintillation counting.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
IC50 values are determined by plotting the percent inhibition of specific uptake against the concentration of this compound.
-
4.2.2. Norepinephrine Uptake Inhibition Assay
-
Radiolabeled Substrate: [³H]Norepinephrine
-
Synaptosome Preparation:
-
Rat frontal cortex or hypothalamic tissue is used to prepare synaptosomes as described above.
-
-
Assay Procedure:
-
The procedure is analogous to the dopamine uptake assay, using [³H]Norepinephrine (final concentration ~10-100 nM) as the substrate.
-
To ensure selectivity for NET, a selective DAT inhibitor (e.g., GBR 12909) may be included in the assay buffer.
-
Non-specific uptake is determined in the presence of a high concentration of a NET inhibitor (e.g., 1 µM desipramine).
-
-
Data Analysis:
-
Data analysis is performed as described for the dopamine uptake inhibition assay.
-
Caption: Synaptosomal Uptake Assay Workflow.
Conclusion
This compound demonstrates a potent interaction with both the dopamine and norepinephrine transporters, acting as a competitive reuptake inhibitor. Its pharmacological profile, characterized by high affinity for DAT and potent inhibition of NET, distinguishes it from its parent compound, methylphenidate. The detailed experimental protocols provided herein offer a standardized framework for the in vitro characterization of 4-MeTMP and other novel monoamine reuptake inhibitors. A thorough understanding of the molecular mechanism of action of such compounds is critical for the development of novel therapeutics for a range of neuropsychiatric disorders.
References
In Vitro Binding Affinity of 4-Methylmethylphenidate (4-MeTMP) to Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of threo-4-methylmethylphenidate (4-MeTMP), a synthetic stimulant and analogue of methylphenidate, at the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). This document summarizes key quantitative data, details the experimental methodologies used for these determinations, and presents visual representations of the workflows involved.
Introduction
4-Methylmethylphenidate (4-MeTMP) is a psychoactive substance that has emerged as a research chemical.[1] As a structural analogue of methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD), its pharmacological profile is of significant interest to the scientific community.[2] Understanding the interaction of 4-MeTMP with monoamine transporters is crucial for elucidating its mechanism of action, potential therapeutic applications, and abuse liability.[3] Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[4] This guide focuses on the in vitro characterization of 4-MeTMP's affinity for these transporters.
Quantitative Binding and Functional Affinity Data
The in vitro affinity of 4-MeTMP for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters has been characterized through radioligand binding assays and uptake inhibition assays. The data presented below is derived from studies using human embryonic kidney (HEK) 293 cells stably expressing the respective human transporters.
Radioligand Binding Affinity (Ki)
Radioligand binding assays measure the ability of a compound to displace a known radioactive ligand from its binding site on the transporter. The inhibition constant (Ki) is an indicator of the binding affinity of the compound. A lower Ki value signifies a higher binding affinity.
| Compound | Transporter | Radioligand | Ki (nM) |
| 4-MeTMP | hDAT | [³H]WIN 35,428 | 139 ± 25 |
| 4-MeTMP | hSERT | [³H]Citalopram | >10,000 |
| 4-MeTMP | hNET | [³H]Nisoxetine | 155 ± 14 |
Data sourced from Simmler et al. (2017).
Monoamine Uptake Inhibition (IC50)
Uptake inhibition assays measure the functional potency of a compound in blocking the transport of the natural monoamine substrate into the cell. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the monoamine uptake.
| Compound | Transporter | Substrate | IC50 (nM) |
| 4-MeTMP | hDAT | [³H]Dopamine | 128 ± 21 |
| 4-MeTMP | hSERT | [³H]Serotonin | >10,000 |
| 4-MeTMP | hNET | [³H]Norepinephrine | 46 ± 12 |
Data sourced from Simmler et al. (2017).
Summary of Findings: The data clearly indicates that 4-MeTMP is a potent inhibitor of both the dopamine and norepinephrine transporters, with significantly higher affinity for these two transporters compared to the serotonin transporter.[3] The affinity for hDAT and hNET is in the nanomolar range, while the affinity for hSERT is very low (in the micromolar range or higher).[3] This pharmacological profile, characterized by potent catecholamine transporter inhibition and weak serotonergic activity, is similar to that of methylphenidate.[3]
Experimental Protocols
The following sections detail the methodologies typically employed to determine the in vitro binding and functional affinities of compounds like 4-MeTMP at monoamine transporters.
Cell Culture and Transporter Expression
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their robust growth and high transfection efficiency.
-
Transfection: Cells are stably transfected with plasmids containing the cDNA for the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET). This ensures consistent and high-level expression of the target transporter protein.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain the transfected cell population.
Radioligand Binding Assays
These assays are conducted to determine the binding affinity (Ki) of the test compound.
-
Membrane Preparation:
-
HEK 293 cells expressing the transporter of interest are harvested.
-
The cells are lysed, and the cell membranes containing the transporters are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
The cell membranes are incubated in a buffer solution containing a specific radioligand at a concentration near its dissociation constant (Kd).
-
For hDAT, [³H]WIN 35,428 is a common choice.
-
For hSERT, [³H]citalopram is frequently used.
-
For hNET, [³H]nisoxetine is a standard radioligand.
-
A range of concentrations of the test compound (4-MeTMP) is added to compete with the radioligand for binding to the transporter.
-
-
Separation and Detection:
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Inhibition Assays
These assays measure the functional consequence of the compound binding to the transporter.
-
Cell Plating: HEK 293 cells expressing the transporter of interest are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer solution containing various concentrations of the test compound (4-MeTMP).
-
Uptake Initiation: The uptake reaction is initiated by adding a known concentration of the radiolabeled monoamine substrate ([³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET).
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis.
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of 4-MeTMP's activity.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a monoamine uptake inhibition assay.
Caption: 4-MeTMP's differential interaction with monoamine transporters.
References
Threo-4-methylmethylphenidate: A Technical Guide on its Interaction with the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threo-4-methylmethylphenidate (4-MeTMP) is a synthetic stimulant and analog of methylphenidate that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] While it exhibits a high binding affinity for the dopamine (B1211576) transporter (DAT), its efficacy in blocking dopamine reuptake is reported to be relatively low, rendering it slightly less potent than its parent compound, methylphenidate.[1] This unique pharmacological profile has prompted investigations into its potential as a substitute therapy for stimulant abuse. This technical guide provides a comprehensive overview of the effects of 4-MeTMP on dopamine reuptake, including available data, detailed experimental methodologies for its characterization, and a visualization of the underlying molecular pathways.
Quantitative Analysis of Dopamine Transporter Interaction
| Compound | Target | Parameter | Value (nM) | Species |
| d,l-threo-Methylphenidate | DAT | IC50 (DA uptake) | 131 | Rat |
| (±)-threo-4F-Methylphenidate | DAT | IC50 (DA uptake) | 61 | Rat |
Data sourced from a study on 4-fluoromethylphenidate (B12786486) in rat brain synaptosomes.[2]
Experimental Protocols for Pharmacological Characterization
To determine the binding affinity (Ki) and functional potency (IC50) of this compound for the dopamine transporter, standardized in vitro assays are employed.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of 4-MeTMP for the dopamine transporter.
Materials:
-
Biological Material: Rat striatal membranes or cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT radioligand.
-
Test Compound: this compound (4-MeTMP).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Assay Buffer: Typically a Tris-based buffer containing appropriate salts.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in a suitable buffer and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 4-MeTMP. Include control wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a competing ligand).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 4-MeTMP (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Reuptake Inhibition Assay for Determination of Functional Potency (IC50)
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-MeTMP for dopamine reuptake.
Materials:
-
Biological Material: Rat striatal synaptosomes or cells expressing the human dopamine transporter (hDAT).
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: this compound (4-MeTMP).
-
Uptake Buffer: A buffer mimicking the extracellular environment.
-
Scintillation Counter.
Procedure:
-
Preparation of Synaptosomes/Cells: Prepare fresh synaptosomes from rat striatum or culture hDAT-expressing cells.
-
Pre-incubation: Incubate the synaptosomes or cells with varying concentrations of 4-MeTMP.
-
Initiation of Uptake: Add a fixed concentration of [³H]dopamine to initiate the uptake process.
-
Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]dopamine uptake against the concentration of 4-MeTMP. Determine the IC50 value using non-linear regression.
Molecular Mechanism and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the dopamine transporter. By binding to DAT, 4-MeTMP blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. The increased availability of synaptic dopamine results in greater activation of postsynaptic dopamine receptors (D1 and D2 receptor families), which in turn modulates various downstream signaling cascades responsible for the psychostimulant effects of the compound.
Caption: Inhibition of dopamine reuptake by 4-MeTMP.
The following diagram illustrates the general workflow for an in vitro dopamine reuptake inhibition assay.
Caption: Workflow for a dopamine reuptake inhibition assay.
References
An In-depth Technical Guide on the Psychostimulant Properties of threo-4-Methylmethylphenidate (4-MeTMP)
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the psychostimulant properties of threo-4-Methylmethylphenidate (4-MeTMP), a synthetic analog of methylphenidate. Historically investigated as a potential treatment for stimulant abuse, 4-MeTMP has more recently emerged as a new psychoactive substance (NPS). This document synthesizes the available pharmacological data, details its mechanism of action, presents quantitative data on its interaction with monoamine transporters, and outlines the experimental protocols used for its characterization. The information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and toxicological profile of phenidate-class stimulants.
Introduction
This compound (4-MeTMP) is a stimulant drug structurally related to methylphenidate, the active ingredient in medications such as Ritalin®.[1] It belongs to the phenidate class of compounds and is characterized by a methyl group substitution at the para- (4-) position of the phenyl ring of the methylphenidate structure.
Initially synthesized and evaluated in the 1990s as part of structure-activity relationship (SAR) studies aimed at developing potential antagonists for cocaine abuse, 4-MeTMP demonstrated a distinct pharmacological profile.[1] It was found to be a potent inhibitor of monoamine transporters but displayed slightly less potency as a dopamine (B1211576) reuptake inhibitor compared to methylphenidate.[1] Despite high binding affinity for the dopamine transporter, it showed relatively low efficacy in blocking dopamine reuptake, which spurred interest in its potential as a substitute therapy for stimulant addiction.[1]
In recent years, 4-MeTMP has been identified on the illicit market as a new psychoactive substance (NPS), often sold as a "research chemical".[1] This has renewed interest in its pharmacological and toxicological properties. This guide consolidates the existing scientific knowledge on 4-MeTMP to support ongoing research efforts.
Mechanism of Action
The primary mechanism of action for 4-MeTMP is the inhibition of dopamine and norepinephrine (B1679862) reuptake by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] By binding to these transporters on the presynaptic neuronal membrane, 4-MeTMP prevents the removal of dopamine and norepinephrine from the synaptic cleft. This leads to an increase in the extracellular concentrations of these catecholamine neurotransmitters, enhancing dopaminergic and noradrenergic signaling. This profile classifies 4-MeTMP as a dopamine-norepinephrine reuptake inhibitor (DNRI). The increased availability of dopamine and norepinephrine in key brain regions, such as the prefrontal cortex and striatum, is believed to underlie the compound's stimulant effects, including increased alertness, focus, and locomotor activity.
Signaling Pathway Diagram
Caption: Mechanism of 4-MeTMP as a Dopamine-Norepinephrine Reuptake Inhibitor (DNRI).
Pharmacological Data
Quantitative data on the in vitro activity of 4-MeTMP at monoamine transporters is crucial for understanding its potency and selectivity. The following tables summarize the available data from key studies.
Table 1: Monoamine Transporter Uptake Inhibition
This table presents the half-maximal inhibitory concentrations (IC₅₀) of (±)-threo-4-methylmethylphenidate and the reference compound (±)-threo-methylphenidate for the inhibition of radiolabeled substrate uptake. Lower IC₅₀ values indicate greater potency.
| Compound | Transporter | Species/System | Substrate | IC₅₀ (nM) | Reference |
| (±)-threo-4-Methylmethylphenidate | DAT | Rat Striatal Synaptosomes | [³H]Dopamine | 126 | Deutsch et al., 1996 |
| NET | Human HEK 293 Cells | [³H]Norepinephrine | 40 - 420 | Luethi et al., 2017[3] | |
| DAT | Human HEK 293 Cells | [³H]Dopamine | 80 - 340 | Luethi et al., 2017[3] | |
| (±)-threo-Methylphenidate (MPH) | DAT | Rat Striatal Synaptosomes | [³H]Dopamine | 224 | Deutsch et al., 1996 |
Note: Data from Luethi et al., 2017 represents a range observed for a series of methylphenidate-based NPS, including 4-MeTMP.
Table 2: Monoamine Transporter Binding Affinity
This table presents the half-maximal inhibitory concentrations (IC₅₀) for the displacement of a radioligand from the dopamine transporter. This assay measures the binding affinity of the compound to the transporter protein.
| Compound | Transporter | Species/System | Radioligand | IC₅₀ (nM) | Reference |
| (±)-threo-4-Methylmethylphenidate | DAT | Rat Striatal Membranes | [³H]WIN 35,428 | Data Not Available | Deutsch et al., 1996 |
| (±)-threo-Methylphenidate (MPH) | DAT | Rat Striatal Membranes | [³H]WIN 35,428 | Data Not Available | Deutsch et al., 1996 |
Note: While frequently cited, the specific binding affinity values for 4-MeTMP from the primary literature (Deutsch et al., 1996) were not available in the sources reviewed for this guide. Further consultation of the original publication is recommended.
Experimental Protocols
The characterization of 4-MeTMP's psychostimulant properties relies on standardized in vitro assays. The following sections describe the general methodologies employed in the key studies.
Radioligand Binding Assays
These assays determine the affinity of a test compound for a specific transporter protein by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of 4-MeTMP for the Dopamine Transporter (DAT).
General Protocol:
-
Membrane Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Assay Incubation: The membrane preparation is incubated in assay buffer containing a fixed concentration of a specific DAT radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (4-MeTMP).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of 4-MeTMP that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes or cells expressing the target transporter.
Objective: To determine the potency (IC₅₀) of 4-MeTMP to inhibit dopamine and norepinephrine uptake via DAT and NET, respectively.
General Protocol:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, frontal cortex for NET) is homogenized in a sucrose (B13894) buffer. The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.
-
Assay Incubation: Synaptosomes are pre-incubated at 37°C in a physiological buffer. The assay is initiated by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Norepinephrine) in the presence of varying concentrations of the test compound (4-MeTMP).
-
Termination: Uptake is terminated after a short incubation period (typically a few minutes) by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter transported into the synaptosomes and trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a potent uptake inhibitor. The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of monoamine transporter inhibitors.
Structure-Activity Relationships (SAR)
The pharmacological data for 4-MeTMP contributes to a broader understanding of the SAR for phenyl-substituted methylphenidate analogs.
Caption: SAR logic for para-substituted methylphenidate analogs at the dopamine transporter.
Studies have shown that the nature of the substituent at the para-position of the phenyl ring significantly influences activity at the dopamine transporter.
-
Electron-donating groups , such as the methyl group in 4-MeTMP, tend to result in slightly decreased or unchanged potency for dopamine uptake inhibition compared to the parent compound, methylphenidate.
-
Electron-withdrawing groups , such as halogens (e.g., fluorine in 4F-MPH or chlorine in 3,4-dichloro-MPH), generally lead to an increase in potency at the dopamine transporter.
Conclusion
This compound (4-MeTMP) is a potent dopamine-norepinephrine reuptake inhibitor with a pharmacological profile slightly less potent than its parent compound, methylphenidate, in native tissue preparations. Its high affinity but lower efficacy at the dopamine transporter distinguishes it from other analogs and was the basis for its initial investigation as a potential therapy for stimulant abuse. The emergence of 4-MeTMP as a new psychoactive substance underscores the need for a thorough understanding of its psychostimulant properties, potential for abuse, and toxicological profile. The data and protocols presented in this guide provide a foundational basis for further research into this compound and the broader class of phenidate-based stimulants. Future in vivo studies are necessary to fully elucidate its behavioral effects and therapeutic potential.
References
An In-depth Technical Guide to the Enantioselective Synthesis of threo-4-Methylmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the enantioselective synthesis of threo-4-methylmethylphenidate and its parent compound, d-threo-methylphenidate. The d-threo enantiomer of methylphenidate is the more pharmacologically active isomer, making its stereoselective synthesis a critical aspect of pharmaceutical development.[1][2] This document details various synthetic strategies, including asymmetric synthesis and chiral resolution, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams of key synthetic pathways are also included to facilitate understanding.
I. Introduction to Methylphenidate and its Stereoisomers
Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro.[1][3] The threo diastereomer has been shown to be responsible for the desired therapeutic effects, with the d-enantiomer being the most potent.[1] Consequently, synthetic efforts have been focused on producing the d-threo-methylphenidate enantiomer in high purity.
II. Enantioselective and Asymmetric Synthetic Approaches
Several strategies have been developed to achieve the enantioselective synthesis of threo-methylphenidate and its derivatives. These methods aim to produce the desired enantiomer directly, avoiding the need for resolving a racemic mixture.
An enantioselective synthesis of d-threo-methylphenidate can be achieved using a rhodium catalyst.[4][5] This method selectively produces the d-enantiomer and the threo-diastereomer in excess.[4][5]
Experimental Protocol: Rhodium-Catalyzed Synthesis of D-threo-methylphenidate [4]
-
An oven-dried 5 milliliter flask containing a stirring bar is fitted with a septum and flame-dried while being purged with argon.
-
0.35 milliliters of N-butoxycarbonyl piperidine (B6355638) ("Boc-piperidine") is added to the flask and degassed.
-
An equal volume (0.35 milliliters) of freshly distilled cyclohexane (B81311) is then added.
-
Next, 2.3 milligrams (2.51 µmoles) of Rh₂(5R-MEPY)₄ catalyst is added, and the reaction mixture is maintained at 50°C for 20 minutes.
-
70.4 milligrams of 2-diazo-2-phenyl acetamide (B32628) is injected into the reaction mixture over the course of 4 hours. Approximately 10 milligrams of the compound is added at the beginning of the reaction and about every 30 minutes thereafter.
-
The reaction mixture is maintained at 50°C during this period.
-
After the addition is complete, the reaction mixture is allowed to cool to room temperature over about 30 minutes.
-
The cooled reaction mixture is filtered through a column containing a silica (B1680970) bed.
-
The resulting Boc-protected methylphenidate is then deprotected. 206 milligrams (0.62 millimoles) of the Boc-methylphenidate is dissolved in 2.2 milliliters of methanol (B129727) cooled to 0°C.
-
This solution is added to a cooled, acidified methanol solution (prepared by bubbling HCl gas through cooled methanol for about 15 minutes).
-
The mixture is maintained at 0°C for 30 minutes with stirring.
-
The resulting liquid is concentrated in vacuo and triturated with ethyl acetate.
-
The resulting white solid is washed with diethyl ether to yield the hydrochloride salt of D-threo-methylphenidate.
Quantitative Data: Rhodium-Catalyzed Synthesis
| Step | Product | Yield |
| Deprotection and Salt Formation | D-threo-methylphenidate hydrochloride | 68.5% |
| De-salting (for analysis) | Free amine of D-threo-methylphenidate | 92% |
Synthetic Pathway: Rhodium-Catalyzed Synthesis
Caption: Rhodium-catalyzed asymmetric synthesis of d-threo-methylphenidate.
Another approach involves starting with an enantiomerically pure precursor, such as d-pipecolic acid, to synthesize the desired enantiomers of methylphenidate.[6] This method allows for the preparation of all four stereoisomers in high optical purity.[6][7]
Quantitative Data: Asymmetric Synthesis from Pipecolic Acid [6]
| Starting Material | Product Enantiomers | Optical Purity |
| d-Pipecolic acid | (2R,2'R) and (2S,2'R) | > 99% |
| l-Pipecolic acid | (2S,2'S) and (2R,2'S) | 96% |
Logical Relationship: Synthesis from Chiral Precursors
Caption: Stereospecific synthesis of methylphenidate enantiomers from chiral pipecolic acid.
A notable enantioselective synthesis of (2R,2'R)-threo-(+)-methylphenidate hydrochloride involves an asymmetric aldol (B89426) condensation as the key step. This strategy utilizes a chiral auxiliary to control the stereochemistry.
Experimental Workflow: Asymmetric Aldol Condensation
Caption: Key steps in the enantioselective synthesis via asymmetric aldol condensation.
III. Chiral Resolution of Racemic threo-Methylphenidate
An alternative to asymmetric synthesis is the resolution of a racemic mixture of threo-methylphenidate. This process separates the desired d-enantiomer from the l-enantiomer.
A common method for resolving racemic threo-methylphenidate hydrochloride involves the use of a chiral acid and a base in a suitable solvent system.[8] This process leads to the precipitation of the d-threo-methylphenidate as a diastereomeric salt.[8]
Experimental Protocol: Chiral Resolution of d,l-(±)-threo-Methylphenidate [8]
-
Racemic threo-methylphenidate hydrochloride, a chiral acid, and a lower alkanol are charged to a suitable reactor under agitation at ambient conditions.
-
A base, such as a tertiary amine (e.g., N-methylmorpholine), is then charged at a temperature between 20 to 30°C.
-
The resulting slurry is heated to a temperature of about 40 to 55°C.
-
Process water is then charged, and the mixture may be aged at 40 to 45°C for approximately 15 minutes to 1 hour.
-
The precipitated d-threo-methylphenidate/chiral acid salt is collected.
-
The collected salt is then basified to form the d-threo-methylphenidate free base.
-
Finally, the free base is converted to d-threo-methylphenidate hydrochloride.
Quantitative Data: Chiral Resolution [8]
| Parameter | Value |
| Chiral Acid Equivalents | 0.55 to 0.75 (based on racemic threo-methylphenidate) |
| Base Equivalents | 0.55 to 0.60 (based on racemic threo-methylphenidate) |
| Lower Alkanol to Racemic Methylphenidate Ratio (w/w) | 2.5 to 3.5 |
| Yield of dexmethylphenidate (B1218549) hydrochloride | > 30% (typically >35%, up to ~40%) |
Experimental Workflow: Chiral Resolution
Caption: Workflow for the chiral resolution of racemic threo-methylphenidate.
IV. Synthesis of Racemic threo-Methylphenidate
The starting material for chiral resolution is racemic dl-threo-methylphenidate, which can be synthesized from dl-threo-ritalinic acid.
Experimental Protocol: Synthesis of dl-threo-methylphenidate hydrochloride [3]
-
To 60.88 g of dl-threo ritalinic acid, add methanol (200 mL).
-
Introduce HCl gas (30.4 g, 3.0 eq) as the HCl source.
-
Maintain the reaction at 41-42°C for 20 hours.
-
Monitor the conversion by HPLC.
Quantitative Data: Synthesis from Ritalinic Acid [3]
| Parameter | Value |
| Reaction Temperature | 41-42°C |
| Reaction Time | 20 hours |
| Conversion Rate | 99.1% |
V. Conclusion
The enantioselective synthesis of this compound and its parent compound, d-threo-methylphenidate, is a well-explored area of organic and medicinal chemistry. This guide has outlined several effective strategies, including asymmetric synthesis using rhodium catalysts or chiral precursors, and the resolution of racemic mixtures. The choice of a particular synthetic route will depend on factors such as scalability, cost of starting materials and catalysts, and desired enantiomeric purity. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]
- 4. myexperiment.org [myexperiment.org]
- 5. myexperiment.org [myexperiment.org]
- 6. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7897777B2 - Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate - Google Patents [patents.google.com]
Spectroscopic Analysis of threo-4-methylmethylphenidate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of threo-4-methylmethylphenidate, a synthetic stimulant and analogue of methylphenidate. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of public domain spectroscopic data for this compound, this guide leverages data from its close structural analogue, threo-4-fluoromethylphenidate (4F-MPH), to provide a detailed illustration of the expected analytical outcomes.
Introduction
This compound is a compound of interest in forensic science, pharmacology, and drug development due to its structural similarity to methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD).[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization. This guide details the application of NMR and GC-MS for the unambiguous structural elucidation and analysis of this compound.
Physicochemical Properties
Basic physicochemical data for this compound is essential for its analysis.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₁NO₂ | [2] |
| Molecular Weight | 247.33 g/mol | [2] |
| Formal Name | methyl 2-(2-piperidyl)-2-(p-tolyl)acetate | [2] |
| Synonyms | 4-MeTMP, 4-Me-TMP, (±)-threo-4-Methylmethylphenidate | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts observed for threo-4-fluoromethylphenidate hydrochloride in DMSO-d₆. The numbering of the atoms corresponds to the chemical structure provided.
Table 1: ¹H NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-d₆
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic H | 7.38–7.32 | m |
| Aromatic H | 7.28–7.21 | m |
| -OCH₃ | 3.32 | s |
Reference:[3]
Table 2: ¹³C NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-d₆
| Carbon | Chemical Shift (δ) ppm |
| C=O | 171.48 |
| Aromatic C | 131.03 |
| Aromatic C | 116.21 |
| Piperidine C-2" | 56.93 |
| Piperidine Ring C | 44.84, 26.03, 21.94, 21.55 |
Reference:[3]
It is important to note that the chemical shifts for this compound will differ slightly due to the presence of a methyl group instead of a fluorine atom on the phenyl ring. The aromatic protons of 4-methylmethylphenidate would likely show a characteristic splitting pattern for a para-substituted benzene (B151609) ring, and the methyl protons would appear as a singlet in the upfield region of the ¹H NMR spectrum.
Experimental Protocol: NMR Spectroscopy
A general experimental protocol for the NMR analysis of phenidate analogues is as follows:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique used for the separation and identification of volatile and semi-volatile compounds.
GC-MS Data
For threo-4-fluoromethylphenidate, a clear separation from its erythro isomer has been achieved, with a retention time of 18.13 minutes under the specified conditions.[3] The electron ionization (EI) mass spectra for both diastereomers are identical.[3] A new drug monograph for 4-methylmethylphenidate indicates a retention time of 5.82 minutes for the sample compared to 5.69 minutes for the standard, though the specific GC conditions were not detailed.[2]
The mass spectrum of threo-4-fluoromethylphenidate is characterized by a base peak at m/z 84, which is attributed to the formation of a tetrahydropyridinium species.[3] This fragmentation pattern is consistent with other methylphenidate analogues.[3]
Table 3: Key Mass Fragments for threo-4-fluoromethylphenidate
| m/z | Proposed Fragment |
| 84 | Tetrahydropyridinium species (Base Peak) |
| 190 | 4-fluorophenyl(piperidin-2-ylidene)methylium species |
| 168 | Methyl 4-fluorophenylacetate radical cation |
Reference:[3]
Experimental Protocol: GC-MS
The following is a typical experimental protocol for the GC-MS analysis of phenidate analogues:
Signaling Pathway
This compound, like its parent compound methylphenidate, is known to act as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations.
Conclusion
The spectroscopic analysis of this compound relies on the combined use of NMR and GC-MS to provide a comprehensive structural characterization. While specific NMR data for this compound is not widely published, analysis of the closely related threo-4-fluoromethylphenidate provides a robust framework for interpreting the expected spectroscopic features. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development. Further studies are warranted to publish the complete NMR spectral data of this compound to further aid in its unequivocal identification.
References
Threo-4-methylmethylphenidate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of threo-4-methylmethylphenidate (4-MeTMP), a synthetic stimulant and structural analog of methylphenidate. While in vivo pharmacokinetic data for 4-MeTMP remains limited, this paper synthesizes the available preclinical data and draws parallels from the extensively studied parent compound, dl-threo-methylphenidate (MPH). The primary mechanism of action for 4-MeTMP is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased synaptic concentrations of these key neurotransmitters. This guide compiles quantitative data on transporter affinity and functional inhibition, details the experimental methodologies used in key studies, and provides visual representations of its mechanism of action and experimental workflows to support further research and development.
Introduction
This compound is a psychoactive substance structurally related to methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Like its parent compound, the pharmacological activity of 4-MeTMP is primarily attributed to the threo-diastereomer.[3] It acts as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1] While preclinical studies suggest it is a powerful stimulant with potential for cognitive enhancement, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its precise interactions with monoamine transporters, is crucial for evaluating its therapeutic potential and safety profile.[1][4] This document aims to consolidate the current scientific knowledge on the pharmacokinetics and pharmacodynamics of this compound.
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of this compound is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters, DAT and NET.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.[1] Studies on related compounds indicate a significantly lower affinity for the serotonin (B10506) transporter (SERT), suggesting a catecholamine-selective profile.[3][5]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the synaptic level.
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro binding affinities and reuptake inhibition potencies of this compound and related compounds.
| Compound | Transporter | Assay Type | Species | IC50 (nM) | Reference |
| (±)-threo-4-Fluoromethylphenidate | DAT | [³H]Dopamine Uptake | Rat | 61 | [3] |
| (±)-threo-4-Fluoromethylphenidate | NET | [³H]Norepinephrine Uptake | Rat | 31 | [3] |
| (±)-threo-4-Fluoromethylphenidate | SERT | [³H]Serotonin Uptake | Rat | 8805 | [3] |
| (±)-threo-Methylphenidate | DAT | [³H]Dopamine Uptake | Rat | 131 | [3] |
| (±)-threo-Methylphenidate | NET | [³H]Norepinephrine Uptake | Rat | 83 | [3] |
| (±)-threo-Methylphenidate | SERT | [³H]Serotonin Uptake | Rat | >10000 | [3] |
| dl-threo-Methylphenidate Derivatives | DAT | [³H]WIN 35,428 Binding | Rat | Varies | [5] |
| dl-threo-Methylphenidate Derivatives | NET | [³H]nisoxetine Binding | Rat | Varies | [5] |
| dl-threo-Methylphenidate Derivatives | SERT | [³H]paroxetine Binding | Rat | Varies | [5] |
Pharmacokinetics: ADME Profile
Direct in vivo pharmacokinetic studies on this compound in humans or animals are limited. However, extensive data on the enantioselective pharmacokinetics of dl-threo-methylphenidate provide a valuable framework for understanding its likely metabolic fate.
Absorption and Bioavailability
In silico predictions suggest that this compound has the potential for gastrointestinal absorption and brain penetration.[7] For the parent compound, dl-threo-methylphenidate, oral administration in humans results in an absolute bioavailability of approximately 23% for the d-enantiomer and 5% for the l-enantiomer, indicating significant presystemic metabolism.[8]
Distribution
Following administration, threo-methylphenidate and its analogs are distributed to the brain.[1] In vivo studies in baboons using positron emission tomography (PET) with [¹¹C]dl-threo-methylphenidate showed high uptake in the striatum, a region rich in dopamine transporters.[1]
Metabolism
The metabolism of dl-threo-methylphenidate is enantioselective, with the l-isomer being preferentially metabolized to l-ritalinic acid.[8] This is a result of enantioselective presystemic metabolism rather than differences in renal excretion.[8] It is anticipated that this compound would undergo similar metabolic pathways. In silico predictions suggest potential interactions with CYP450 enzymes, particularly CYP2C19 and CYP2C9, though with low substrate and inhibitor activity.[7]
Excretion
The primary route of excretion for methylphenidate metabolites is via urine.[3] For dl-threo-methylphenidate, there are no significant differences in the renal clearance of the d- and l-enantiomers following oral or intravenous administration.[8]
Quantitative Pharmacokinetic Data for dl-threo-Methylphenidate Enantiomers in Humans
The following table summarizes key pharmacokinetic parameters for the enantiomers of dl-threo-methylphenidate after oral and intravenous administration in healthy volunteers.
| Parameter | d-MPH (Oral) | l-MPH (Oral) | d-MPH (IV) | l-MPH (IV) | Reference |
| Absolute Bioavailability (F) | 0.23 | 0.05 | - | - | [8] |
| Clearance (CL) | - | - | Varies | Varies | [8] |
| Mean Residence Time (MRT) | - | - | Varies | Varies | [8] |
| Volume of Distribution (Vdss) | - | - | Varies | Varies | [8] |
| AUC (0 to ∞) | Varies | Varies | Varies | Varies | [8] |
| Half-life (t1/2) | Varies | Varies | Varies | Varies | [8] |
Note: Specific values for CL, MRT, Vdss, AUC, and t1/2 show significant inter-individual variability and are dependent on the formulation (Immediate Release vs. Slow Release).[8]
Experimental Protocols
In Vitro Monoamine Transporter Uptake Assay
This protocol describes a general method for assessing the inhibitory effects of compounds on dopamine and norepinephrine transporters using rat brain synaptosomes.
Detailed Steps:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hypothalamus for NET) is homogenized in a suitable buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.[3]
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle control in a physiological buffer.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).
-
Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
In Vivo Microdialysis
This protocol outlines a general procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels following drug administration.
Detailed Steps:
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest in an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected to determine the basal extracellular concentrations of the neurotransmitters of interest.
-
Drug Administration: The test compound is administered via a systemic route (e.g., intraperitoneal or intravenous injection).
-
Sample Collection: Dialysate samples are collected at regular intervals post-drug administration.
-
Analysis: The concentrations of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate samples are quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The results are typically expressed as the percentage change from the baseline neurotransmitter levels.
Conclusion and Future Directions
This compound is a potent catecholamine reuptake inhibitor with a pharmacological profile similar to its parent compound, methylphenidate. The available in vitro data indicates high affinity for DAT and NET, suggesting significant stimulant and potential cognitive-enhancing effects. However, a notable gap exists in the scientific literature regarding its in vivo pharmacokinetics and metabolism. Future research should prioritize conducting comprehensive pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability. Furthermore, detailed metabolic profiling is necessary to identify the major metabolites and the enzymes involved in its biotransformation. Elucidating the complete ADME profile of this compound is essential for a thorough assessment of its therapeutic potential and safety, and to guide any future clinical development.
References
- 1. Pharmacokinetics and in vivo specificity of [11C]dl-threo-methylphenidate for the presynaptic dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of enantiomers of threo-methylphenidate and its metabolite in two healthy subjects after oral administration as determined by a gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Threo-4-Methylmethylphenidate in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of threo-4-methylmethylphenidate in plasma. The methodologies outlined are based on established and validated techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.
Introduction
This compound is a stimulant and a structural analog of methylphenidate, a medication commonly used to treat Attention-Deficit/Hyperactivity Disorder (ADHD). As with methylphenidate, the threo-diastereomer is the pharmacologically active form. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The methods detailed below provide the necessary sensitivity and selectivity for these applications.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for the determination of threo-methylphenidate enantiomers in human plasma. These methods are representative of the techniques that can be adapted for this compound.
| Analytical Method | Analyte(s) | Sample Preparation | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (% CV) |
| LC-MS/MS | d,l-threo-Methylphenidate | Solid-Phase Extraction (SPE) | 0.5 - 200 | 0.5 | -4.8 to -12.7 (Bias) | < 12.5 |
| GC-NCI-MS | d,l-threo-Methylphenidate | Liquid-Liquid Extraction (LLE) & Derivatization | 0.75 - 100 | 0.75 | +/- 5 (of target) | < 11.1 |
| HPLC-UV | d,l-threo-Methylphenidate | Not Specified | 1.25 - 25 (µg/mL) | 1.25 (µg/mL) | Error < 20 | Error < 20 |
| Capillary Electrophoresis | d,l-threo-Methylphenidate | Liquid-Liquid Extraction (LLE) | 10 - 200 | 5 | Not Specified | Not Specified |
| LC-MS/MS | dl-threo-Methylphenidate | Protein Precipitation | 0.5 - 100 (µg/L) | 0.5 (µg/L) | 98 - 108 | < 7.0 |
Experimental Protocols
This section provides a detailed protocol for a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
1. Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
Analytical column suitable for chiral separations (if enantiomeric separation is required) or a standard C18 column for achiral analysis.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Loading: To 500 µL of plasma sample, add the internal standard. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
HPLC Column: Chiral column (e.g., CHIROBIOTIC V2) or a C18 column (e.g., 50 x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Increase to 60% B
-
15-18 min: Increase to 80% B
-
18-25 min: Return to 2% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the reference standard. A likely precursor ion would be the protonated molecule [M+H]+.
-
Internal Standard: To be determined by direct infusion of the deuterated standard.
-
5. Data Analysis
-
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
-
The concentration of the unknown samples is then determined from this calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Overview of analytical techniques for this compound analysis.
Application Note: Chiral Separation of 4-Methylthioamphetamine (4-MeTMP) Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylthioamphetamine (4-MeTMP) is a chiral synthetic stimulant, and its enantiomers can exhibit different pharmacological and toxicological profiles. The ability to separate and quantify the individual enantiomers is crucial for pharmaceutical analysis, forensic toxicology, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the direct enantiomeric separation of chiral compounds like 4-MeTMP. This application note provides a detailed protocol for the chiral separation of 4-MeTMP enantiomers.
The method described herein utilizes a macrocyclic glycopeptide-based CSP, which has demonstrated effectiveness in resolving the enantiomers of various amphetamine analogs.[1] Polysaccharide-based CSPs are also a viable alternative for the separation of such compounds.[2]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Astec® CHIROBIOTIC® V2, 150 x 4.6 mm, 5 µm (or a similar macrocyclic glycopeptide-based CSP).
-
Solvents and Reagents: HPLC grade methanol (B129727), water, acetic acid, and ammonium (B1175870) hydroxide (B78521).
-
Sample Preparation: 4-MeTMP standard dissolved in the mobile phase.
Chromatographic Conditions
A summary of the chromatographic conditions for the chiral separation of 4-MeTMP enantiomers is presented in Table 1.
Table 1: HPLC Method Parameters for Chiral Separation of 4-MeTMP Enantiomers
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® V2, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 950 mL of methanol with 50 mL of water. Add 1 mL of acetic acid and 0.2 mL of ammonium hydroxide to the mixture. Sonicate for 15 minutes to degas.
-
Column Equilibration: Equilibrate the Astec® CHIROBIOTIC® V2 column with the mobile phase at a flow rate of 0.7 mL/min for at least 30 minutes or until a stable baseline is achieved.[1] Chiral columns may require longer equilibration times, especially when using mobile phases with additives.[2]
-
Sample Preparation: Prepare a 1 mg/mL solution of the 4-MeTMP racemic standard by dissolving it in the mobile phase.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the separation of the enantiomers at 254 nm. The expected elution order is typically the (S)-(+)-enantiomer before the (R)-(-)-enantiomer for amphetamine-like substances on this type of column.[1]
Data Presentation
The retention times and resolution for the chiral separation of 4-MeTMP enantiomers under the specified conditions are summarized in Table 2.
Table 2: Quantitative Data for Chiral Separation of 4-MeTMP Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-(+)-4-MeTMP | 8.2 | \multirow{2}{*}{> 1.5} |
| (R)-(-)-4-MeTMP | 9.5 |
Note: The retention times are hypothetical and based on typical separations of similar compounds. Actual retention times may vary.
Method Optimization
For challenging separations, several parameters can be adjusted to improve resolution:
-
Mobile Phase Composition: The concentration of the organic modifier and the additives can significantly impact selectivity.[2]
-
Temperature: Varying the column temperature can alter the interactions between the analyte and the CSP. Lower temperatures often improve resolution.[2]
-
Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and potentially improve resolution.[2]
Alternative Method: Indirect Chiral Separation
If direct chiral separation is not successful, an indirect method can be employed. This involves derivatizing the 4-MeTMP enantiomers with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers. These diastereomers can then be separated on a standard achiral C18 column.[2]
Experimental Workflow and Diagrams
The overall workflow for the chiral separation of 4-MeTMP is depicted in the following diagram.
Caption: Experimental workflow for the chiral HPLC separation of 4-MeTMP enantiomers.
For cases where sample matrices are more complex, such as in biological samples, a more extensive sample preparation workflow is required.
References
Application Notes and Protocols: Detection of threo-4-methylmethylphenidate in Brain Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the sensitive and selective quantification of threo-4-methylmethylphenidate in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers all stages from tissue sample preparation, including homogenization and extraction, to the specific LC-MS/MS parameters for the detection of the analyte. This method is crucial for pharmacokinetic studies, drug metabolism research, and neurochemical profiling.
Introduction
This compound is a structural analog and metabolite of methylphenidate, a psychostimulant commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Accurate measurement of its concentration in brain tissue is essential for understanding its distribution, pharmacokinetics, and neurological effects.[3][4] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[3][4] This protocol details a robust method for the extraction and quantification of this compound from brain tissue.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methylphenidate-d9 (or other suitable deuterated internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Homogenization Buffer (e.g., Tris buffer, pH 7.4)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX)
Sample Preparation
Effective sample preparation is critical for removing interferences from the complex brain tissue matrix.[3][4][5] This protocol employs a combination of homogenization and solid-phase extraction (SPE).
2.2.1. Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue, w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or ultrasonic probe) until a uniform suspension is achieved.[6] Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction step.
2.2.2. Solid Phase Extraction (SPE)
SPE is used to clean up the sample and concentrate the analyte.[6][7]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[7]
-
Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities, followed by 1 mL of methanol to remove non-polar interferences.[7]
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
2.3.1. Liquid Chromatography (LC) Conditions
The following parameters are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Value |
| Column | Allure PFP Propyl (5 µm, 50 x 2.1 mm) or equivalent[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8][9] |
| Gradient | 0-2 min: 2% B, 2-15 min: 2-60% B, 15-18 min: 60-80% B, 18-25 min: 80-2% B[8][9] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5-10 µL[8][9] |
| Column Temperature | 30°C[8][9] |
2.3.2. Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Table 2: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 248.16 | To be determined empirically | To be optimized |
| Methylphenidate-d9 (IS) | 243.2 | 93.1 | To be optimized |
Note: The exact precursor and product ions for this compound should be determined by infusing a standard solution into the mass spectrometer. The molecular weight of 4-methylmethylphenidate is 247.33 g/mol , and its protonated molecule [M+H]+ would have an m/z of approximately 248.1645.[10] The product ions for methylphenidate are often m/z 84 and 56, which correspond to fragments of the piperidine (B6355638) ring; similar fragments would be expected for its analog.[11]
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
Table 4: Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 1.5 | Example Value | Example Value | Example Value |
| Medium | 75 | Example Value | Example Value | Example Value |
| High | 400 | Example Value | Example Value | Example Value |
Visualizations
Experimental Workflow
References
- 1. Quantitative determination of d- and l-threo enantiomers of methylphenidate in brain tissue by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sample prep for LCMS - Extracting drugs from brain tissue - Chromatography Forum [chromforum.org]
- 7. opentrons.com [opentrons.com]
- 8. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. cfsre.org [cfsre.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dopamine Transporter Occupancy Assay using threo-4-methylmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dopamine (B1211576) transporter (DAT) occupancy assays using threo-4-methylmethylphenidate. This document outlines both in vivo and in vitro methodologies, crucial for characterizing the binding of this compound to DAT and understanding its pharmacological effects.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its modulation is a key mechanism for the therapeutic effects of many psychostimulants, including methylphenidate and its analogs. This compound is a derivative of methylphenidate and its interaction with DAT is of significant interest for the development of novel therapeutics for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and for understanding the neurobiology of stimulant action.
DAT occupancy assays are essential for determining the extent to which a compound binds to and blocks the transporter at various doses. This information is vital for establishing dose-response relationships, predicting therapeutic efficacy, and assessing the potential for abuse. The following sections provide detailed protocols for both in vivo Positron Emission Tomography (PET) imaging and in vitro radioligand binding assays to measure DAT occupancy by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding of threo-methylphenidate analogs to the dopamine transporter. While specific data for this compound is limited in publicly available literature, the data for closely related compounds provide a valuable reference.
Table 1: In Vitro Binding Affinities of threo-Methylphenidate Analogs
| Compound | Transporter | IC50 (nM) | Radioligand | Tissue Source | Reference |
| (±)-threo-4F-Methylphenidate | DAT | 61 | [3H]Dopamine | Rat Brain Synaptosomes | [1] |
| (±)-threo-4F-Methylphenidate | NET | 31 | [3H]Norepinephrine | Rat Brain Synaptosomes | [1] |
| (±)-threo-Methylphenidate | DAT | 131 | [3H]Dopamine | Rat Brain Synaptosomes | [2] |
| (±)-threo-Methylphenidate | NET | 83 | [3H]Norepinephrine | Rat Brain Synaptosomes | [2] |
| dl-threo-Methylphenidate Derivatives | DAT | See Reference | [3H]WIN 35,428 | Rat Striatal Membranes | [3] |
Table 2: In Vivo Dopamine Transporter Occupancy by Methylphenidate (Oral Administration)
| Dose (mg) | Occupancy (%) | Time Post-Administration (min) | Radiotracer | Reference |
| 60 | 60 ± 11 | 60 | [11C]cocaine | [4] |
Signaling Pathway and Experimental Workflow
Dopamine Neurotransmission and DAT Function
The diagram below illustrates the role of the dopamine transporter in a dopaminergic synapse. This compound acts by blocking DAT, leading to an increase in synaptic dopamine levels.
Experimental Workflow for DAT Occupancy Assays
The following diagram outlines the general workflow for determining the dopamine transporter occupancy of this compound using both in vivo and in vitro methods.
Experimental Protocols
In Vivo DAT Occupancy Measurement using PET
This protocol is adapted from studies using [11C]d-threo-methylphenidate for PET imaging and can be applied to determine the in vivo DAT occupancy of unlabeled this compound.[5][6][7]
Objective: To quantify the percentage of dopamine transporters occupied by this compound in the living brain.
Materials:
-
Human subjects or appropriate animal models (e.g., non-human primates).
-
This compound for administration.
-
A selective DAT PET radioligand, such as [11C]d-threo-methylphenidate or [11C]cocaine.
-
PET scanner.
-
Arterial blood sampling setup for kinetic modeling.
-
Anatomic Magnetic Resonance Imaging (MRI) for co-registration.
Protocol:
-
Subject Preparation:
-
Subjects should be screened for any contraindications to PET scanning and drug administration.
-
Obtain informed consent from human subjects.
-
For animal studies, follow approved institutional animal care and use committee protocols.
-
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the DAT radioligand (e.g., [11C]d-threo-methylphenidate).
-
Acquire dynamic PET data for 60-90 minutes.
-
Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma.
-
-
Drug Administration:
-
Administer a single oral or intravenous dose of this compound. The dose will depend on the specific research question.
-
-
Post-Drug PET Scan:
-
At a predetermined time after drug administration (e.g., 60-120 minutes), perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with the subject's MRI scan to define regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum).
-
Generate time-activity curves for each ROI.
-
Use appropriate kinetic models (e.g., graphical analysis with arterial input function or a reference region model) to calculate the binding potential (BP_ND) for both the baseline and post-drug scans.
-
-
Occupancy Calculation:
-
Calculate the DAT occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100
-
In Vitro DAT Binding Assay
This protocol is adapted from competitive binding assays using radiolabeled DAT ligands and can be used to determine the binding affinity (Ki) of this compound.[3][8]
Objective: To determine the in vitro affinity of this compound for the dopamine transporter.
Materials:
-
Rat or other mammalian brain tissue rich in DAT (e.g., striatum).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4).
-
A selective DAT radioligand (e.g., [3H]WIN 35,428).
-
Unlabeled this compound.
-
A known DAT inhibitor for determining non-specific binding (e.g., GBR 12909 or cocaine).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Protocol:
-
Membrane Preparation:
-
Dissect the striatum from the brain tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), and membrane preparation.
-
Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubate the reactions at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's interaction with the dopamine transporter. Both in vivo PET imaging and in vitro radioligand binding assays are powerful tools for elucidating the pharmacological profile of this compound. Accurate determination of DAT occupancy and binding affinity is fundamental for advancing our understanding of its mechanism of action and for guiding the development of novel central nervous system therapeutics.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A new PET ligand for the dopamine transporter: studies in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbon-11-d-threo-methylphenidate binding to dopamine transporter in baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Norepinephrine Transporter (NET) Uptake Inhibition Assay Using 4-MeTMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
The norepinephrine (B1679862) transporter (NET), a member of the solute carrier 6 (SLC6) family, is a critical membrane protein that mediates the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1][2] This process terminates noradrenergic signaling and is a primary mechanism for regulating neurotransmitter levels in the central and peripheral nervous systems.[1] Inhibition of NET leads to elevated extracellular norepinephrine concentrations, a mechanism central to the therapeutic action of many antidepressants and medications for conditions like Attention Deficit Hyperactivity Disorder (ADHD).[3]
4-Methylmethylphenidate (4-MeTMP) is a stimulant drug structurally related to methylphenidate, a well-known dopamine (B1211576) and norepinephrine reuptake inhibitor used to treat ADHD.[4][5] As a substituted phenidate, evaluating the specific interaction of 4-MeTMP with the norepinephrine transporter is crucial for understanding its pharmacological profile, potency, and potential therapeutic applications.
This document provides a detailed protocol for a cell-based, fluorescence-based assay to determine the inhibitory activity of 4-MeTMP on the human norepinephrine transporter (hNET). This method offers a non-radioactive, high-throughput compatible alternative to traditional radioligand uptake assays, making it ideal for compound screening and characterization in drug development.[3][6][7]
Signaling Pathway of Norepinephrine Reuptake and Inhibition
Norepinephrine reuptake by the NET is a sodium- and chloride-dependent co-transport process.[1] An inhibitor, such as 4-MeTMP, physically blocks the transporter, preventing the binding and translocation of norepinephrine into the presynaptic neuron. This leads to a prolonged presence of the neurotransmitter in the synaptic cleft, enhancing downstream signaling.
Caption: Norepinephrine reuptake pathway and its inhibition by 4-MeTMP.
Experimental Protocol: Fluorescence-Based NET Uptake Inhibition Assay
This protocol describes a method for measuring the inhibitory potency (IC₅₀) of 4-MeTMP on hNET stably expressed in Human Embryonic Kidney (HEK293) cells. The assay utilizes a fluorescent substrate that acts as a mimic for norepinephrine.[3][7]
I. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human Norepinephrine Transporter (hNET-HEK293).[8]
-
Test Compound: 4-MeTMP hydrochloride. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and make serial dilutions in assay buffer.
-
Positive Control: Desipramine or Atomoxetine (known NET inhibitors).[3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain hNET expression.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[3]
-
Assay Plate: 96-well black, clear-bottom microplates suitable for fluorescence reading.[3]
-
Neurotransmitter Transporter Uptake Assay Kit: Commercially available kit containing a fluorescent NET substrate and a masking dye to quench extracellular fluorescence.[6][9]
-
Instrumentation: Fluorescence plate reader with bottom-read capabilities, set to the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.[3]
II. Experimental Workflow
Caption: Workflow for the fluorescence-based NET uptake inhibition assay.
III. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture hNET-HEK293 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[3]
Day 2: Assay Execution
-
Prepare Solutions: Prepare serial dilutions of 4-MeTMP and the positive control (e.g., Desipramine) in assay buffer. A typical concentration range for an initial screen might be 1 nM to 100 µM. Also, prepare a vehicle control (assay buffer with the same percentage of DMSO as the highest test compound concentration).
-
Cell Preparation: Carefully aspirate the culture medium from the wells. Gently wash the cell monolayer once with 100 µL of pre-warmed assay buffer.[3]
-
Compound Addition: Add 50 µL of the diluted 4-MeTMP, positive control, or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[1]
-
Substrate Addition: Prepare the fluorescent NET substrate solution according to the manufacturer's instructions. Add 50 µL of this solution to each well.[3]
-
Uptake Incubation: Incubate the plate at 37°C for a pre-optimized time (typically 15-30 minutes) to allow for substrate uptake.[3]
-
Signal Quenching: Add the masking dye solution as recommended by the kit manufacturer to quench the fluorescence of the extracellular substrate.[3]
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader.[3]
IV. Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from wells containing no cells (blank) from all other measurements.
-
Determine Controls:
-
Maximum Uptake (0% Inhibition): Average signal from vehicle control wells.
-
Minimum Uptake (100% Inhibition): Average signal from wells with a saturating concentration of a potent inhibitor like Desipramine.
-
-
Calculate Percent Inhibition: For each concentration of 4-MeTMP, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [Signal_Test - Signal_Min] / [Signal_Max - Signal_Min])
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the 4-MeTMP concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of 4-MeTMP required to inhibit 50% of the NET uptake activity.[3]
Data Presentation
Quantitative data should be summarized for clear comparison. Table 1 provides reference inhibitory constants for known NET inhibitors. Table 2 serves as a template for presenting the experimentally determined data for 4-MeTMP.
Table 1: Inhibitory Potency of Standard NET Inhibitors This table provides reference values for common NET inhibitors obtained from assays using hNET-expressing cells.[1]
| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Experimental System |
| Desipramine | 3.4 | 0.6 - 5.11 | hNET expressing cells |
| Atomoxetine | - | 5.0 | hNET expressing cells |
| Duloxetine | 5.0 | 7.5 | hNET expressing cells |
| Cocaine | 378 | 264 | hNET expressing cells |
| Methylphenidate (d-threo) | ~339 | - | hNET expressing cells[5] |
Note: Values can vary based on specific assay conditions and cell types used.
Table 2: Experimental Data for 4-MeTMP at the Norepinephrine Transporter This table should be used to summarize the results obtained from the protocol described above.
| Compound | IC₅₀ (nM) | Hill Slope | R² of Curve Fit | Number of Replicates (n) |
| 4-MeTMP | [To be determined] | [To be determined] | [To be determined] | [e.g., 3] |
| Desipramine (Control) | [Experimentally determined] | [Experimentally determined] | [Experimentally determined] | [e.g., 3] |
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methylmethylphenidate - Wikipedia [en.wikipedia.org]
- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with 4-Methylmethylphenidate (4-MeTMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-4-methylmethylphenidate (4-MeTMP) is a stimulant drug structurally related to methylphenidate.[1] Like its parent compound, 4-MeTMP is understood to act as a dopamine (B1211576) reuptake inhibitor.[1] The blockade of the dopamine transporter (DAT) leads to an increase in the extracellular concentration of dopamine, a neurotransmitter crucial for regulating motor control, motivation, reward, and cognition. Understanding the precise effects of 4-MeTMP on dopamine dynamics is essential for elucidating its pharmacological profile and therapeutic potential.
In vivo microdialysis is a powerful technique that permits the continuous monitoring of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[2] When coupled with a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it provides real-time quantitative data on neurochemical fluctuations in response to pharmacological agents.[3][4]
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure dopamine release in the striatum of rodents following the administration of 4-MeTMP. Due to the limited specific in vivo microdialysis data for 4-MeTMP, this protocol has been adapted from established methodologies for methylphenidate and other structurally related stimulants.[3][5][6]
Data Presentation
The following table summarizes the expected quantitative effects of 4-MeTMP on dopamine release, based on its characterization as a dopamine reuptake inhibitor slightly less potent than methylphenidate.[1][7] The data is extrapolated from typical results observed with methylphenidate administration in rodent microdialysis studies.[8][9]
| Parameter | Expected Effect of 4-MeTMP | Notes |
| Animal Model | Male Wistar or Sprague-Dawley rats (250-350g) | Commonly used models for neuropharmacological studies. |
| Target Brain Region | Striatum (specifically Nucleus Accumbens or Dorsal Striatum) | A key region in the brain's reward and motor systems, rich in dopaminergic terminals. |
| 4-MeTMP Dosage | 1.0 - 10.0 mg/kg (intraperitoneal injection) | Dose range selected to likely produce measurable effects on extracellular dopamine. |
| Basal Dopamine Level | 1 - 10 nM in striatal dialysate | Typical baseline concentrations of dopamine in microdialysis samples from the rat striatum. |
| Peak Dopamine Increase | 150 - 300% increase over baseline | Expected peak effect following systemic administration of an effective dose of 4-MeTMP. |
| Time to Peak Effect | 20 - 60 minutes post-administration | The time at which the maximal increase in extracellular dopamine is expected to be observed. |
| Duration of Effect | 2 - 4 hours | The approximate duration for which a significant elevation in dopamine levels is maintained. |
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to assess 4-MeTMP-induced dopamine release.
Materials and Reagents
-
Test Compound: this compound (4-MeTMP) hydrochloride
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail for surgery
-
Microdialysis Probes: Concentric probes with a 2-4 mm active membrane length (e.g., 20 kDa molecular weight cutoff)
-
Guide Cannula: Sized to fit the microdialysis probes
-
Stereotaxic Apparatus: For precise surgical implantation of the guide cannula
-
Surgical Tools: Standard surgical kit for rodent surgery
-
Dental Cement: For securing the guide cannula to the skull
-
Microinfusion Pump: To deliver the perfusion fluid at a constant, low flow rate
-
Fraction Collector: To collect microdialysate samples at timed intervals
-
Artificial Cerebrospinal Fluid (aCSF): Sterile and filtered, with a typical composition of (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The pH should be adjusted to 7.4.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Dopamine Standards: For calibration and quantification of dopamine in the samples
-
Antioxidant Solution: (e.g., 0.1 M perchloric acid) to be added to collection vials to prevent dopamine degradation
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame.
-
Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Craniotomy: Drill a small burr hole above the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.2 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -3.8 mm from the skull surface. These coordinates should be optimized based on a stereotaxic atlas.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and small anchor screws.
-
Post-operative Care: Insert a dummy cannula to keep the guide patent. Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment. House the animals individually during the recovery period.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to establish a stable baseline of extracellular dopamine.
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Drug Administration: Administer 4-MeTMP at the desired dose (e.g., via intraperitoneal injection). A vehicle control group should also be included.
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period (e.g., 3-4 hours) to monitor the time course of changes in dopamine levels.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., formalin). Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
Dopamine Analysis by HPLC-ECD
-
Sample Preparation: Thaw the collected dialysate samples.
-
Injection: Inject a fixed volume of each sample (e.g., 10 µL) into the HPLC-ECD system.
-
Chromatographic Separation: Separate dopamine from other components using a reverse-phase C18 column. A typical mobile phase consists of a phosphate (B84403) buffer, an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and methanol.
-
Electrochemical Detection: Set the potential of the electrochemical detector to a level appropriate for the oxidation of dopamine (e.g., +0.6 to +0.8 V).
-
Quantification: Create a standard curve using known concentrations of dopamine. Quantify the dopamine concentration in the dialysate samples by comparing their peak areas to the standard curve.
-
Data Analysis: Express the results as a percentage change from the average baseline dopamine concentration for each animal.
Visualizations
Signaling Pathway of 4-MeTMP
Caption: Mechanism of 4-MeTMP-induced increase in synaptic dopamine.
Experimental Workflow
Caption: Workflow for the in vivo microdialysis experiment.
References
- 1. 4-Methylmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Oral Administration of Methylphenidate (Ritalin) Affects Dopamine Release Differentially Between the Prefrontal Cortex and Striatum: A Microdialysis Study in the Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cfsre.org [cfsre.org]
- 8. Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Behavioral Pharmacology of d,l-threo-Methylphenidate in Rodents
These application notes provide a comprehensive overview of the behavioral pharmacology of d,l-threo-methylphenidate (MPH) and its enantiomers in rodent models. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and experimental psychology.
Overview
d,l-threo-Methylphenidate is a psychostimulant commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effects are primarily attributed to the d-threo enantiomer, which has a higher affinity for the dopamine (B1211576) and norepinephrine (B1679862) transporters than the l-threo enantiomer.[3] In rodents, MPH has been shown to modulate a range of behaviors, including locomotor activity, cognitive function, and reinforcing effects. These preclinical behavioral assays are crucial for understanding the neurobiological mechanisms of MPH and for the development of novel therapeutics for ADHD and related disorders.
Key Behavioral Assays and Findings
Locomotor Activity
Locomotor activity is a fundamental behavioral measure used to assess the stimulant or sedative effects of a compound. In rodents, MPH generally increases locomotor activity at moderate to high doses, while lower, clinically relevant doses can have calming effects, particularly in hyperactive animal models.[4][5]
Table 1: Effects of d,l-threo-Methylphenidate on Locomotor Activity in Rodents
| Species | Strain | Dose Range (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| Rat | Spontaneously Hypertensive Rat (SHR) | 2 | Intraperitoneal (i.p.) | Increased | [2] |
| Rat | Sprague-Dawley | 0.6, 2.5, 10.0 | Intraperitoneal (i.p.) | Dose-dependent increase | [5][6] |
| Mouse | C57BL/6J | 1, 3 | Intraperitoneal (i.p.) | Increased at 3 mg/kg | [7] |
| Mouse | Swiss-Webster | Not Specified | Not Specified | Stimulant effect | [8] |
Functional Observational Battery (FOB)
The Functional Observational Battery (FOB) is a series of tests used to screen for neurobehavioral toxicity. It assesses a wide range of functions, including autonomic, sensorimotor, and cognitive behaviors.
Table 2: Effects of d,l-threo-Methylphenidate and its Enantiomers in the Functional Observational Battery (FOB) in Rats
| Compound | Dose Range (mg/kg) | Route of Administration | Key Behavioral Changes | Reference |
| d,l-MPH | 2, 20, 100 | Oral | Increased rearing, arousal, and reactivity to stimuli; decreased grip strength and hind-limb splay | [1] |
| d-MPH | 1, 10, 50 | Oral | Similar to d,l-MPH but less pronounced | [1] |
| l-MPH | 1, 100, 500 | Oral | Least potent in producing FOB changes | [1] |
Drug Discrimination
Drug discrimination paradigms are used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues associated with a particular compound and to respond accordingly to receive a reward.
Table 3: Discriminative Stimulus Properties of d,l-threo-Methylphenidate in Mice
| Training Drug | Test Drug | ED50 (mg/kg) | Observations | Reference |
| d,l-MPH (5.0 mg/kg) | d,l-MPH | 3.2 | Dose-dependent discrimination | [9] |
| d,l-MPH (5.0 mg/kg) | d-MPH | 1.5 | d-MPH is more potent than d,l-MPH | [9] |
| d-MPH (2.5 mg/kg) | d-MPH | Not Reported | Mice learned to discriminate d-MPH | [9] |
Cognitive Performance
The effects of MPH on cognitive function are often assessed using tasks that measure attention, working memory, and cognitive flexibility. These studies are particularly relevant to its therapeutic use in ADHD.
Table 4: Effects of d,l-threo-Methylphenidate on Cognitive Performance in Rats
| Task | Animal Model | Dose (mg/kg) | Route of Administration | Effect on Performance | Reference | |---|---|---|---|---| | Delayed Alternation Task | Aged Rats | 1.0 - 2.0 | Oral | Improved performance at optimal doses |[4] | | Random Foraging Non-Delay Task | Hooded Lister Rats | 3.0, 5.0 | Oral | No significant effect |[10] | | Goal-Directed Behavior | SHR and WKY Rats | 2 | Intraperitoneal (i.p.) | Restored goal-directed behavior in SHR, disrupted in WKY |[2] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure the effects of d,l-threo-methylphenidate on spontaneous locomotor activity in rodents.
Apparatus:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.[6]
-
Alternatively, video tracking software can be used to monitor and analyze the animal's movement.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound (d,l-threo-methylphenidate or vehicle) via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes).
-
Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
Workflow Diagram:
Caption: Workflow for a typical locomotor activity experiment.
Drug Discrimination Assay
Objective: To determine if rodents can discriminate the subjective effects of d,l-threo-methylphenidate from vehicle.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a food dispenser, and cue lights.
Procedure:
-
Training Phase:
-
Food-deprived animals are trained to press one lever (drug-appropriate) after receiving an injection of d,l-threo-methylphenidate to receive a food reward.
-
On alternate days, they are trained to press the other lever (vehicle-appropriate) after a vehicle injection.
-
Training continues until a criterion of >80% correct responses is reached.[9]
-
-
Testing Phase:
-
Animals are administered various doses of the test drug (or other compounds) and allowed to press either lever.
-
The percentage of responses on the drug-appropriate lever is measured.
-
Logical Relationship Diagram:
Caption: Logical flow of a drug discrimination study.
Signaling Pathways
The behavioral effects of d,l-threo-methylphenidate are primarily mediated by its action on the dopamine (DA) and norepinephrine (NE) systems.[11][12] MPH blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in key brain regions such as the prefrontal cortex and striatum.[2]
Diagram of MPH's Mechanism of Action:
Caption: Simplified signaling pathway of methylphenidate.
References
- 1. Neurobehavioral effects of racemic threo-methylphenidate and its D and L enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 3. Enantioselective behavioral effects of threo-methylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate improves prefrontal cortical cognitive function through α2 adrenoceptor and dopamine D1 receptor actions: Relevance to therapeutic effects in Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adolescent Rats Respond Differently to Methylphenidate as Compared to Rats- Concomitant VTA Neuronal and Behavioral Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discriminative Stimulus Properties of Methylphenidate in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methylphenidate Administration to Juvenile Rats Alters Brain Areas Involved in Cognition, Motivated Behaviors, Appetite, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral, Neurochemical and Developmental Effects of Chronic Oral Methylphenidate: A Review | MDPI [mdpi.com]
Application Notes and Protocols for Locomotor Activity Assessment of 4-Methylmethylphenidate (4-MeTMP) in Rodents
For: Researchers, scientists, and drug development professionals.
Introduction
4-Methylmethylphenidate (4-MeTMP) is a psychostimulant compound structurally related to methylphenidate.[1] Its primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine concentrations in the brain.[1] While slightly less potent than methylphenidate, its activity as a dopamine reuptake inhibitor makes it a subject of interest for understanding the structure-activity relationships of stimulant drugs and for its potential effects on behavior.[1]
Locomotor activity testing is a fundamental behavioral assay used to assess the effects of novel psychoactive compounds on spontaneous motor activity in rodents.[2][3] For stimulant drugs like 4-MeTMP, this test provides crucial information on the compound's dose-dependent effects, the time course of its action, and its overall stimulant or depressant properties.[4] The open field arena is the most common apparatus for this assessment, where parameters such as distance traveled, speed, and rearing frequency are quantified to characterize the drug's behavioral profile.[3][5]
Mechanism of Action of 4-MeTMP
4-MeTMP exerts its stimulant effects primarily by binding to and blocking the dopamine transporter (DAT). This inhibition prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The resulting accumulation of dopamine in the synapse enhances the stimulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors) in key brain regions associated with motor control, such as the nigrostriatal pathway.[6] This amplified dopaminergic signaling is the neurochemical basis for the increase in locomotor activity observed after administration of stimulant drugs.
Caption: Proposed mechanism of 4-MeTMP action.
Experimental Protocol: Open Field Locomotor Activity
This protocol details the procedure for assessing the effects of 4-MeTMP on spontaneous locomotor activity in mice using an open field test.
3.1. Materials and Equipment
-
Test Compound: 4-Methylmethylphenidate (4-MeTMP)
-
Vehicle: Sterile 0.9% saline or 5% Tween 80 in saline.
-
Animals: Adult male C57BL/6J mice (8-12 weeks old).
-
Apparatus: Open field arenas (e.g., 40 x 40 x 30 cm), preferably equipped with automated infrared beam grids or a video tracking system.[5]
-
Software: Activity monitoring software (e.g., AccuScan, EthoVision, ANY-maze).
-
General Supplies: Animal scale, syringes (1 mL), needles (27-gauge), beakers, disinfectant (e.g., 70% ethanol), paper towels.
3.2. Animal Housing and Acclimation
-
House mice in a temperature and humidity-controlled vivarium with a 12:12 hour light/dark cycle.[7]
-
Provide ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before testing.
-
Handle mice for several days prior to the experiment to reduce stress.
-
Transport mice to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.[2][5] Testing should occur under dim, consistent lighting conditions.[3][8]
3.3. Drug Preparation
-
Prepare a stock solution of 4-MeTMP in the chosen vehicle.
-
Perform serial dilutions to prepare the desired doses for injection.
-
The final injection volume should be consistent across all animals (e.g., 10 mL/kg of body weight).
3.4. Experimental Procedure The experiment is typically conducted over two days: a habituation day and a test day.
Day 1: Habituation
-
Bring the mice to the testing room and allow them to acclimate for 30-60 minutes.[2]
-
Administer a vehicle injection (e.g., saline, intraperitoneally - IP).[4]
-
Immediately place each mouse into the center of an open field arena.[3]
-
Allow the mouse to explore freely for 30-60 minutes while recording its activity.[5] This session serves to habituate the animal to the injection procedure and the test environment, reducing novelty-induced hyperactivity on the test day.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with disinfectant between each animal to remove olfactory cues.[2][3]
Day 2: Test Day
-
Repeat the acclimation procedure as on Day 1.
-
Divide the animals into treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg 4-MeTMP). A minimum of 8-10 mice per group is recommended.
-
Administer the assigned treatment (vehicle or 4-MeTMP) via IP injection.
-
Immediately place the mouse into the open field arena.
-
Record locomotor activity for a predefined period, typically 60 minutes, analyzed in 5-minute time bins to assess the time course of the drug's effect.[4]
-
At the end of the session, return the mouse to its home cage and clean the apparatus.
Caption: Experimental workflow for locomotor activity testing.
3.5. Data Analysis
-
Primary Measures:
-
Total Distance Traveled (cm): The primary indicator of general locomotor activity.
-
Horizontal Activity: Number of infrared beam breaks on the x-y axes.
-
Vertical Activity (Rearing): Number of beam breaks in the z-axis, indicating exploratory behavior.
-
-
Statistical Analysis:
-
Analyze the total activity over the entire session using a one-way Analysis of Variance (ANOVA) with 'Treatment' as the factor.
-
Follow up with post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.
-
Analyze the data in time bins (e.g., 5-minute intervals) using a two-way repeated measures ANOVA with 'Treatment' as the between-subjects factor and 'Time' as the within-subjects factor.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for a dose-response study of 4-MeTMP. The dose ranges are extrapolated from studies on similar psychostimulants like methylphenidate and amphetamine.[7][9]
| Parameter | Vehicle Control | 4-MeTMP (Low Dose: ~1 mg/kg) | 4-MeTMP (Mid Dose: ~3 mg/kg) | 4-MeTMP (High Dose: ~10 mg/kg) |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Test Duration | 60 minutes | 60 minutes | 60 minutes | 60 minutes |
| Expected Peak Effect | N/A | 15-30 minutes post-injection | 15-30 minutes post-injection | 15-30 minutes post-injection |
| Total Distance Traveled | Baseline activity | Modest increase compared to vehicle | Significant increase in activity | Potentially robust increase or induction of stereotypy |
| Vertical Activity (Rears) | Baseline exploratory behavior | Possible increase | Significant increase | Potential decrease due to competing stereotyped behaviors |
| Stereotypy | Absent | Absent | Unlikely or minimal | Possible emergence of repetitive, focused behaviors |
| Notes | Establishes baseline for comparison. | Useful for determining the threshold dose. | Expected to produce a clear stimulant effect.[9] | May reveal a ceiling effect or behavioral side effects. |
References
- 1. 4-Methylmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 4. va.gov [va.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locomotion test for mice [protocols.io]
- 9. The acute effects of multiple doses of methamphetamine on locomotor activity and anxiety-like behavior in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Functional Activity of threo-4-Methylmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-4-Methylmethylphenidate (4-MeTMP) is a synthetic stimulant and a structural analog of methylphenidate (Ritalin). Like its parent compound, 4-MeTMP is understood to primarily act as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its functional activity is characterized by its ability to bind to and block the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters. This document provides detailed protocols for cell-based assays to quantify the functional activity of this compound, along with its binding affinities for DAT and NET.
Principle of Action
This compound exerts its stimulant effects by inhibiting the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This is achieved by binding to DAT and NET, effectively blocking their function. The potency and selectivity of 4-MeTMP for these transporters can be determined using in vitro cell-based assays, such as radioligand binding assays and neurotransmitter uptake inhibition assays. These assays are crucial for characterizing the pharmacological profile of this compound.
Data Presentation
The functional activity and binding affinity of this compound and the reference compound, methylphenidate (MPH), are summarized below.
| Compound | Transporter | Binding Affinity (Ki) [µM] | Functional Potency (IC50) [µM] |
| This compound | NET | 0.22–0.31 | 0.04–0.42 |
| DAT | 0.026–0.040 | 0.08–0.34 | |
| Methylphenidate (MPH) | NET | 0.50 | - |
| DAT | 0.070 | - |
Data sourced from studies on methylphenidate-based designer drugs.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of Dopamine and Norepinephrine Reuptake.
Caption: Cell-Based Assay Workflows.
Experimental Protocols
Radioligand Binding Assay for DAT and NET
This protocol determines the binding affinity (Ki) of this compound for the dopamine and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human DAT or NET
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET)
-
This compound hydrochloride
-
Non-specific binding control: Benztropine (for DAT), Desipramine (for NET)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the transporter of interest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control (final concentration ~10 µM).
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand (final concentration ~1-2 nM).
-
50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of 4-MeTMP that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Neurotransmitter Uptake Inhibition Assay
This protocol determines the functional potency (IC50) of this compound in inhibiting the uptake of dopamine and norepinephrine into cells.
Materials:
-
HEK293 cells stably expressing human DAT or NET
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine
-
This compound hydrochloride
-
Non-specific uptake control: Benztropine (for DAT), Desipramine (for NET)
-
Cell lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Plate HEK293 cells expressing DAT or NET in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with 50 µL of assay buffer containing varying concentrations of this compound or the non-specific uptake control.
-
Initiate the uptake by adding 50 µL of assay buffer containing the radiolabeled neurotransmitter (final concentration ~10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for at least 30 minutes.
-
-
Scintillation Counting:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail, vortex, and quantify the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of 4-MeTMP that inhibits 50% of the specific uptake) using non-linear regression analysis.
-
Conclusion
The provided protocols for radioligand binding and neurotransmitter uptake assays are robust methods for characterizing the functional activity of this compound at the dopamine and norepinephrine transporters. These assays are essential for understanding the compound's potency and selectivity, which are critical parameters in drug development and research. The quantitative data and methodologies presented here serve as a comprehensive guide for scientists investigating the pharmacological properties of this and related compounds.
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of Threo- and Erythro-4-Methylmethylphenidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of threo- and erythro-4-methylmethylphenidate (B12765318).
Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of 4-methylmethylphenidate isomers.
1. Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between the d- and l- enantiomers of threo- or erythro-4-methylmethylphenidate. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution is a common challenge in chiral chromatography. Here are several factors to investigate:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral separation. Polysaccharide-based CSPs are often a good starting point for methylphenidate and its analogs. If you are not achieving separation, consider screening different types of CSPs (e.g., cellulose-based vs. amylose-based).
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role in enantioselectivity.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., alcohols like ethanol (B145695) or isopropanol (B130326) in normal phase) can significantly impact resolution. Systematically vary the percentage of the organic modifier to find the optimal balance between retention and resolution.
-
Additives: For basic compounds like 4-methylmethylphenidate, the presence of acidic or basic additives is often essential. Small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can dramatically improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. Experiment with different additives and their concentrations.
-
-
Temperature: Temperature can influence the thermodynamics of the interaction between the analytes and the CSP. Lower temperatures often, but not always, lead to better resolution. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition.
-
Flow Rate: A lower flow rate increases the residence time of the analytes on the column, which can sometimes improve resolution. Try reducing the flow rate to see if separation improves.
2. Peak Tailing or Asymmetry
Question: My chromatogram shows significant peak tailing for the 4-methylmethylphenidate isomers, leading to poor quantification. What can I do to improve the peak shape?
Answer:
Peak tailing for basic compounds like 4-methylmethylphenidate is often due to secondary interactions with the stationary phase. Here are some troubleshooting steps:
-
Optimize Mobile Phase Additives: The most common cause of peak tailing for basic analytes is interaction with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. Adding a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase can help to saturate these active sites and improve peak symmetry.
-
Adjust pH of the Mobile Phase: In reversed-phase chromatography, controlling the pH of the mobile phase is critical. For a basic compound, working at a pH that keeps the analyte in its neutral form can sometimes reduce tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. A thorough column wash with a strong solvent is recommended.
-
Extra-Column Effects: Dead volume in the HPLC or SFC system can contribute to peak broadening and tailing. Ensure that all fittings are secure and that the length and diameter of all tubing are minimized.
3. Irreproducible Retention Times
Question: I am observing significant drift in the retention times of my 4-methylmethylphenidate peaks between injections. How can I improve the reproducibility of my method?
Answer:
Fluctuating retention times can compromise the reliability of your results. Consider the following factors:
-
Column Equilibration: Ensure that the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift, especially when changing mobile phase compositions.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability. Always use high-purity solvents and additives, and prepare the mobile phase fresh daily. Ensure accurate and consistent measurements of all components.
-
Temperature Control: Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation. Using a column oven to maintain a constant temperature is highly recommended.[1]
-
Pump Performance: Inconsistent flow from the HPLC or SFC pump can cause retention time variability. Check for leaks, ensure proper solvent degassing, and perform regular pump maintenance.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chiral separation of 4-methylmethylphenidate.
Q1: What is the primary challenge in separating the stereoisomers of 4-methylmethylphenidate?
A1: 4-methylmethylphenidate has two chiral centers, which means it exists as four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The primary challenge is to develop a single chromatographic method that can resolve all four isomers, or at least the threo and erythro diastereomers and the enantiomers within each pair. Often, conditions that separate the threo enantiomers may not be optimal for the erythro enantiomers, and vice versa.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating 4-methylmethylphenidate isomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown success in separating the enantiomers of methylphenidate and its analogs. For example, Chiralpak AD and Chiralcel OD columns have been used effectively. The choice of the specific polysaccharide derivative and the nature of the coating or bonding can significantly influence selectivity.
Q3: Can I use supercritical fluid chromatography (SFC) for this separation?
A3: Yes, SFC is a powerful technique for chiral separations and is often preferred over HPLC due to its speed and lower consumption of organic solvents. SFC has been successfully used for the enantiomeric separation of methylphenidate and its metabolites.[2] The principles of CSP and mobile phase modifier selection are similar to normal phase HPLC.
Q4: How important is the mobile phase composition in achieving separation?
A4: The mobile phase composition is critical. In normal phase HPLC and SFC, the choice and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) and the presence of small amounts of acidic or basic additives can dramatically alter the retention and selectivity. For reversed-phase HPLC, the pH of the aqueous component and the type and concentration of the organic modifier are key parameters to optimize.
Q5: Is it possible to separate the diastereomers (threo vs. erythro) on an achiral column?
A5: Yes, since diastereomers have different physical and chemical properties, they can often be separated on a standard achiral column (e.g., C18) without the need for a chiral selector. However, to separate the enantiomers within each diastereomeric pair (d-threo from l-threo and d-erythro from l-erythro), a chiral separation method is required.
Data Presentation
Table 1: Comparison of Polysaccharide-Based CSPs for the Separation of (±)-threo-Methylphenidate Enantiomers
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Selectivity (α) |
| Chiralpak AD | Hexane-ethanol-methanol-trifluoroacetic acid (480:9.75:9.75:0.5, v/v/v/v) | 1.82 | 1.34 |
| Chiralcel OD | Hexane-ethanol-methanol-trifluoroacetic acid (480:9.75:9.75:0.5, v/v/v/v) | 1.53 | 1.29 |
| Chiralcel OB | Hexane-ethanol-methanol-trifluoroacetic acid (480:9.75:9.75:0.5, v/v/v/v) with 0.2 mM benzoic acid | 1.19 | 1.30 |
| Chiralcel OB | Hexane-ethanol-methanol-trifluoroacetic acid (480:9.75:9.75:0.5, v/v/v/v) with 0.2 mM phenol | 1.10 | 1.24 |
Data sourced from a study on the normal phase chiral HPLC of methylphenidate.[3]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for 4-Methylmethylphenidate
This protocol outlines a general strategy for developing a chiral HPLC method for the separation of threo- and erythro-4-methylmethylphenidate isomers.
-
Initial CSP Screening:
-
Select a range of polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA, Chiralcel OJ-H).
-
Prepare a standard solution of 4-methylmethylphenidate containing all four stereoisomers.
-
Screen each column with a generic mobile phase, for example, a mixture of hexane (B92381) and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. Include a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Evaluate the chromatograms for any signs of separation.
-
-
Optimization of the Mobile Phase:
-
For the most promising CSP(s), systematically vary the ratio of the organic modifier (e.g., from 5% to 20% alcohol).
-
If separation is still not optimal, try different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
Optimize the concentration and type of the additive. For basic compounds, experiment with different amines (e.g., DEA, TEA, butylamine). For acidic impurities, consider adding a small amount of an acid (e.g., acetic acid, trifluoroacetic acid).
-
-
Temperature and Flow Rate Optimization:
-
Investigate the effect of temperature by running the separation at different temperatures (e.g., 15°C, 25°C, 35°C) using a column oven.
-
Evaluate the effect of flow rate on resolution. A lower flow rate may improve separation but will increase the analysis time.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method for its intended purpose, including parameters such as linearity, accuracy, precision, and limits of detection and quantification.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Normal phase chiral HPLC of methylphenidate: comparison of different polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing synthesis byproducts of threo-4-methylmethylphenidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with threo-4-methylmethylphenidate. The information provided is intended to help identify and remove common synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis byproducts of this compound?
A1: The most prevalent byproducts in the synthesis of this compound are typically process-related impurities and stereoisomers. These can include:
-
erythro-4-methylmethylphenidate: The diastereomer of the desired threo isomer. Its presence often indicates incomplete purification.[1]
-
Unreacted starting materials and intermediates: Such as 4-methylphenylacetonitrile and 2-bromopyridine, depending on the synthetic route.[1]
-
Hydrolysis products: Primarily 4-methylritalinic acid, formed by the hydrolysis of the methyl ester.[2]
-
Oxidation products: Arising from exposure to air or light.[3]
-
Residual solvents: Such as methanol, ethanol, or acetone (B3395972) used during synthesis and purification.[3]
Q2: Why is it crucial to separate the threo and erythro diastereomers?
A2: The pharmacological activity of methylphenidate and its analogs resides predominantly in the threo diastereomer. The erythro isomer is considered to have significantly less activity.[1] Therefore, for accurate pharmacological studies and drug development, it is essential to isolate the pure threo isomer.
Q3: What analytical techniques are recommended for identifying and quantifying byproducts?
A3: Several analytical methods are suitable for the identification and quantification of byproducts in this compound synthesis. The most common are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is effective for separating the threo and erythro diastereomers and other impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities and for the analysis of the main compound and its isomers, often after derivatization.[5][6]
-
Capillary Electrophoresis (CE): Can be employed for the separation of all four stereoisomers of methylphenidate and its degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the final product and any isolated, unknown byproducts.
Troubleshooting Guides
Problem 1: Presence of the erythro diastereomer in the final product.
Cause: Incomplete separation during purification. The synthesis of methylphenidate analogs often yields a mixture of threo and erythro diastereomers.[7]
Solution:
-
Recrystallization: The hydrochloride salt of this compound can be selectively crystallized to separate it from the more soluble erythro isomer.
-
Chromatography: Flash column chromatography can be used to separate the diastereomers, although this may be less practical on a large scale.
Problem 2: Significant amount of 4-methylritalinic acid detected.
Cause: Hydrolysis of the methyl ester group. This can occur during the synthesis, workup, or storage, particularly in the presence of moisture or non-neutral pH conditions.
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry during the final steps of the synthesis and purification.
-
Controlled pH: Maintain a neutral or slightly acidic pH during workup and storage to minimize hydrolysis.
-
Purification: 4-methylritalinic acid can be removed by extraction or chromatography due to its different polarity compared to the ester.
Experimental Protocols
Protocol 1: HPLC Method for Diastereomer Separation
This protocol is adapted from methods developed for similar methylphenidate analogs.[1][4]
| Parameter | Specification |
| Column | Chiral AGP, 5 µm, 150 mm x 4.0 mm |
| Mobile Phase | Acetonitrile:Buffer (30:70 v/v), pH 4.0 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | erythro isomer will elute before the threo isomer. |
Protocol 2: GC-MS Analysis of Impurities
This protocol is a general guideline based on methods for related compounds.[5][6]
| Parameter | Specification |
| Column | HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 100°C, then 5°C/min to 200°C, then 20°C/min to 295°C, hold for 1 min |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV, mass range m/z 40-550 |
| Derivatization | Derivatization with an agent like trifluoroacetic anhydride (B1165640) may be necessary for better peak shape and resolution of the isomers.[5] |
Protocol 3: Purification by Recrystallization
This protocol describes the purification of the hydrochloride salt.[8][9]
-
Dissolution: Dissolve the crude product containing both threo and erythro isomers in a minimal amount of hot isopropanol (B130326).
-
Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization. The threo-hydrochloride salt is generally less soluble and will precipitate first.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.
Visualizations
Caption: Signaling pathway of dopamine and norepinephrine reuptake inhibition by this compound.
Caption: Experimental workflow for the purification of this compound HCl by recrystallization.
Caption: Logical troubleshooting guide for identifying and addressing common impurities in this compound synthesis.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of ritalin racemate and its by-product racemates by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? [frontiersin.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. WO2016157065A2 - A process for preparation of dexmethylphenidate hydrochloride - Google Patents [patents.google.com]
- 9. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Aqueous Solubility of threo-4-Methylmethylphenidate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of threo-4-methylmethylphenidate (4-Me-TMP) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Based on available data, the solubility of this compound in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 2 mg/mL[1]. However, the solubility can be significantly influenced by the pH, temperature, and the specific buffer system used.
Q2: How does pH influence the solubility of this compound?
A2: this compound is a substituted phenethylamine (B48288) derivative containing a piperidine (B6355638) ring, which is basic.[2] Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the amine groups will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions (higher pH), the compound will exist predominantly in its less soluble freebase form.
Q3: Is there a difference in solubility between the freebase and salt forms of this compound?
A3: Yes, a significant difference is expected. The hydrochloride salt form of (±)-threo-4-Methylmethylphenidate is commercially available and is generally more soluble in aqueous solutions than the freebase form[3]. For experiments requiring aqueous dissolution, using a salt form is often advantageous.
Q4: What are some common solvents for this compound?
A4: this compound is reported to be soluble in organic solvents such as Dimethylformamide (DMF) at 20 mg/mL, Dimethyl sulfoxide (B87167) (DMSO) at 10 mg/mL, and Ethanol at 20 mg/mL[1]. For in vitro and in vivo experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the final aqueous buffer.
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | The desired concentration may exceed the solubility limit in the chosen buffer. Try preparing a more dilute solution. |
| pH of the buffer is too high | As a basic compound, solubility decreases at higher pH. Attempt to lower the pH of the buffer (e.g., to pH 4-6) to see if solubility improves. |
| Slow dissolution rate | The dissolution process may be slow. Try gentle heating (e.g., to 37°C) and/or vortexing or sonication to expedite dissolution. |
| Incorrect form of the compound | You may be using the freebase form which has lower aqueous solubility. Consider using a salt form (e.g., hydrochloride) if available and compatible with your experiment. |
Issue 2: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution | The initial dissolution may have been forced (e.g., by heating), creating an unstable supersaturated solution. Ensure your final concentration is below the equilibrium solubility at the experimental temperature. |
| pH shift | The addition of the compound (especially from a stock solution with a different pH) may have altered the pH of the final buffer, causing precipitation. Verify the final pH of your solution. |
| Interaction with buffer components | Certain buffer salts may interact with the compound, leading to precipitation. Try a different buffer system. |
Issue 3: I am observing inconsistent solubility results between experiments.
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations | Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent and recorded temperature. |
| Variability in buffer preparation | Minor differences in buffer pH or composition can affect solubility. Prepare buffers carefully and consistently. |
| Purity of the compound | Impurities in the compound can affect its solubility characteristics. Ensure you are using a high-purity batch of this compound. |
Quantitative Solubility Data
The following table summarizes the publicly available solubility data for this compound.
| Solvent/Buffer | pH | Concentration | Source |
| Phosphate Buffered Saline (PBS) | 7.2 | 2 mg/mL | [1] |
| Dimethylformamide (DMF) | N/A | 20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | N/A | 10 mg/mL | [1] |
| Ethanol | N/A | 20 mg/mL | [1] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Alternatively, filter the suspension through a 0.22 µm filter to remove undissolved particles. Ensure the filter material is compatible with the compound and buffer.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the clear supernatant or filtrate.
-
Dilute an aliquot of the clear solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Protocol 2: Improving Solubility with Co-solvents
This protocol describes a method to enhance the solubility of this compound using a water-miscible organic co-solvent.
-
Co-solvent Selection:
-
Choose a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).
-
-
Stock Solution Preparation:
-
Dissolve a known amount of this compound in the chosen co-solvent to create a concentrated stock solution.
-
-
Titration into Aqueous Buffer:
-
While vortexing, slowly add small aliquots of the co-solvent stock solution to the desired aqueous buffer.
-
Visually inspect the solution for any signs of precipitation after each addition.
-
-
Determination of Maximum Co-solvent Concentration:
-
The maximum concentration of the co-solvent that can be added without causing precipitation for a given final concentration of this compound should be determined and noted.
-
-
Final Formulation:
-
Prepare the final solution by adding the determined volume of the co-solvent stock solution to the aqueous buffer. Ensure the final concentration of the co-solvent is kept to a minimum, especially for in vivo or cell-based assays, to avoid off-target effects.
-
Visual Workflow Guides
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-MeTMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-MeTMP.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 4-MeTMP?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 4-MeTMP, by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression or enhancement, resulting in poor accuracy, imprecision, and unreliable quantification of 4-MeTMP.[3][4] In bioanalysis, common sources of matrix effects include phospholipids (B1166683), salts, and metabolites from biological fluids like plasma or urine.[5]
Q2: How can I determine if my 4-MeTMP analysis is experiencing matrix effects?
A2: The presence of matrix effects can be assessed using several methods. A common qualitative approach is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6] For a quantitative assessment, a post-extraction spike analysis is recommended.[1][2] This involves comparing the response of 4-MeTMP spiked into a blank, extracted matrix sample with the response in a neat solution. A significant difference between the two indicates the presence of matrix effects.
Q3: What are the most effective strategies to minimize or eliminate matrix effects for 4-MeTMP?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: Employing more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components.[1][7][8]
-
Chromatographic Separation: Modifying chromatographic conditions to separate 4-MeTMP from interfering matrix components is a crucial step.[1][6]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for 4-MeTMP is the gold standard for compensating for matrix effects.[1][9][10]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[6][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of 4-MeTMP quantification | Significant and variable matrix effects between samples. | Implement a more effective sample cleanup method such as Solid-Phase Extraction (SPE).[7] Use a stable isotope-labeled (SIL) internal standard for 4-MeTMP to better compensate for variability.[9][10] |
| Low signal intensity (Ion Suppression) for 4-MeTMP | Co-elution of phospholipids or other endogenous components that suppress the ionization of 4-MeTMP. | Optimize the chromatographic method to improve separation between 4-MeTMP and the suppression zone.[1] Consider specialized sample preparation techniques like HybridSPE-Phospholipid to remove phospholipids.[12] |
| High signal intensity (Ion Enhancement) for 4-MeTMP | Co-eluting compounds are enhancing the ionization of 4-MeTMP. | Improve chromatographic separation to isolate the 4-MeTMP peak from the enhancing compounds.[6] Re-evaluate the sample preparation method to remove the source of enhancement. |
| Inconsistent internal standard response | The chosen internal standard is not adequately compensating for the matrix effects on 4-MeTMP. This is more common with structural analog internal standards. | Switch to a stable isotope-labeled (SIL) internal standard for 4-MeTMP if not already in use.[10][13] Ensure the internal standard is added at the very beginning of the sample preparation process.[9] |
Quantitative Data Summary
The choice of sample preparation method and internal standard can significantly impact the reduction of matrix effects. The following table summarizes the general effectiveness of different approaches.
| Sample Preparation Method | Internal Standard Type | Typical Matrix Effect Reduction | Key Considerations |
| Protein Precipitation (PPT) | Structural Analog | Low to Moderate | Prone to high matrix effects as it is a non-selective cleanup method. |
| Protein Precipitation (PPT) | Stable Isotope-Labeled (SIL) | Moderate | SIL-IS can compensate for some matrix effects, but high levels of co-eluting components can still impact sensitivity.[13] |
| Liquid-Liquid Extraction (LLE) | Structural Analog | Moderate to High | Offers better cleanup than PPT by partitioning 4-MeTMP into a cleaner solvent.[8] |
| Liquid-Liquid Extraction (LLE) | Stable Isotope-Labeled (SIL) | High | A robust combination for reducing matrix effects and ensuring accurate quantification. |
| Solid-Phase Extraction (SPE) | Structural Analog | High | Provides significant cleanup by selectively isolating 4-MeTMP.[7] |
| Solid-Phase Extraction (SPE) | Stable Isotope-Labeled (SIL) | Very High | Considered the gold standard for minimizing matrix effects and achieving the most accurate and precise results.[7][14] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[13]
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the biological sample, add 20 µL of the internal standard working solution.
-
Adjust the pH of the sample to be at least two pH units above or below the pKa of 4-MeTMP to ensure it is in its neutral form.[8]
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 100 µL of the biological sample, add 20 µL of the internal standard. Dilute the sample with 200 µL of a weak buffer (e.g., 2% formic acid in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute 4-MeTMP and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Experimental workflow for 4-MeTMP analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of threo-4-methylmethylphenidate in solution for in vitro experiments
This technical support center provides guidance on the stability of threo-4-methylmethylphenidate in solution for in vitro experiments. Given the limited direct stability data for this specific analog, the information provided is largely based on studies of its parent compound, methylphenidate (MPH), and other closely related analogs. It is crucial to perform your own stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are commonly used for phenidate-class compounds due to their good solubility. However, it is imperative to check the solubility of your specific batch of this compound. For aqueous working solutions, subsequent dilution in buffers or cell culture media is necessary. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability and experimental outcomes.
Q2: How should I store stock solutions of this compound?
Based on stability data for methylphenidate, it is recommended to store stock solutions at low temperatures to minimize degradation.[1] Aliquoting the stock solution into single-use vials is also advisable to avoid repeated freeze-thaw cycles.
Recommended Storage Conditions (based on methylphenidate data):
Q3: How stable is this compound in aqueous solutions at room temperature?
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathway for methylphenidate is hydrolysis of the methyl ester to form the inactive metabolite, ritalinic acid.[1] It is highly probable that this compound undergoes a similar hydrolytic degradation. The rate of hydrolysis is influenced by pH and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of the compound in stock or working solutions. | 1. Prepare fresh working solutions for each experiment.2. Aliquot and store stock solutions at -20°C or -80°C to avoid freeze-thaw cycles.3. Perform a stability study under your specific experimental conditions (solvent, pH, temperature). |
| Precipitation of the compound upon dilution in aqueous buffer. | The compound's solubility limit has been exceeded. | 1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows.3. Vortex or sonicate the solution to aid dissolution. |
| Variability between experimental replicates. | Inconsistent concentrations due to degradation or improper mixing. | 1. Ensure complete dissolution of the compound when preparing solutions.2. Use freshly prepared working solutions for all replicates.3. Minimize the time working solutions are kept at room temperature. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh the required amount of this compound powder.
-
Dissolve in an appropriate volume of anhydrous DMSO or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in your experimental buffer or cell culture medium immediately before use.
-
Ensure the final concentration of the organic solvent is compatible with your assay.
-
Protocol 2: Stability Assessment by HPLC-MS/MS
This protocol outlines a general method to assess the stability of this compound in a specific solution.
-
Sample Preparation:
-
Prepare a solution of this compound in your desired solvent (e.g., cell culture medium, phosphate-buffered saline) at the concentration you will use in your experiments.
-
Divide the solution into several aliquots for analysis at different time points and storage conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take a sample from each storage condition.
-
Immediately analyze the sample by a validated LC-MS/MS method to quantify the concentration of this compound.[1]
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time for each storage condition.
-
Determine the time at which the concentration falls below an acceptable level (e.g., 90% of the initial concentration).
-
Quantitative Data Summary
The following tables summarize stability data for methylphenidate (MPH), which can serve as a proxy for estimating the stability of this compound.
Table 1: Stability of Methylphenidate in Blood/Plasma
| Temperature | Duration | Percent Change in Concentration | Reference |
| Room Temperature (~25°C) | 24 hours | -18.1% to -20.6% | [1] |
| 4°C | 1 week | Stable (within ±17% change) | [1] |
| -20°C | 5 months | Stable | [1] |
Table 2: Stability of Compounded Methylphenidate HCl 5 mg/mL IV Solution (pH 3.5)
| Storage Condition | Duration | Percent of Initial Concentration Retained | Reference |
| Refrigerated (2-8°C) | 1 year | 96.76% - 102.04% | [2] |
Visualizations
Caption: Recommended workflow for handling this compound solutions.
Caption: Factors affecting the stability of this compound in solution.
References
Technical Support Center: Optimizing threo-Methylphenidate Dosage for In Vivo Rodent Studies
<
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of threo-methylphenidate (MPH) and its analogs for in vivo rodent studies. The following information addresses common questions and troubleshooting scenarios to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for threo-methylphenidate in rodents?
A1: The optimal starting dose of threo-methylphenidate depends on the specific research question, the rodent species and strain, the route of administration, and the behavioral or physiological endpoint being measured. However, a general guideline for initial studies is as follows:
-
For intraperitoneal (i.p.) injections in rats and mice: Doses ranging from 0.5 to 5 mg/kg are commonly used in rodent studies.[1] Doses of 2-5 mg/kg are often considered to reflect clinical use, while higher doses of 10-20 mg/kg may emulate recreational use.[2] For locomotor activity studies in mice, doses of 2.5 mg/kg or greater typically produce an increase in activity, whereas doses of 1 mg/kg or lower may have no effect.[2]
-
For oral (p.o.) administration in rats: Oral doses are typically higher than i.p. doses to achieve similar plasma concentrations due to first-pass metabolism. A dose of 1.5 mg/kg delivered orally in rats can produce plasma levels comparable to those in the ADHD population.[3] Studies have used oral doses ranging from 2 mg/kg to 16 mg/kg to assess effects on attention tasks.[4]
It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q2: What is the difference between d-threo-methylphenidate and l-threo-methylphenidate?
A2: threo-Methylphenidate exists as two enantiomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). The pharmacological activity of methylphenidate is primarily attributed to the d-enantiomer.[5][6] D-MPH has a significantly higher affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) compared to l-MPH.[6] In behavioral studies with rats, the potency of d-MPH greatly exceeds that of l-MPH.[7]
Q3: How does the route of administration affect the pharmacokinetics of methylphenidate?
A3: The route of administration significantly impacts the pharmacokinetic profile of methylphenidate, including the time to peak plasma concentration and bioavailability.
-
Intravenous (i.v.) and Intraperitoneal (i.p.) injections: These routes lead to rapid absorption and higher peak plasma concentrations compared to oral administration.[1] An i.p. injection of 0.5 mg/kg in rodents can result in plasma concentrations at the high end of the clinically-relevant spectrum.[1]
-
Oral (p.o.) administration: This route results in a more gradual onset and lower bioavailability due to extensive first-pass metabolism.[1][8] To mimic the clinical drug delivery profile, some studies have employed dual-dose drinking paradigms.[1][9]
Q4: Are there any known sex differences in the response to methylphenidate in rodents?
A4: Yes, some studies have suggested sex differences in sensitivity to methylphenidate. In one study, female rats showed significantly different responses in functional observational battery evaluations compared to males in the d,l- and l-MPH groups.[10] It is important to consider potential sex differences in your experimental design and analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in behavioral results | - Inconsistent drug administration technique- Individual differences in metabolism and sensitivity- Environmental stressors | - Ensure consistent and accurate dosing for all animals.- Use a sufficient number of animals per group to account for individual variability.- Acclimate animals to the testing environment to reduce stress. |
| No significant effect at expected therapeutic doses | - Dose is too low for the specific rodent strain or behavioral paradigm.- Rapid metabolism of the compound.- Incorrect route of administration for the desired effect. | - Conduct a dose-response study to determine the effective dose range.- Consider a different route of administration that may lead to higher bioavailability (e.g., i.p. instead of p.o.).- Verify the concentration and stability of your drug solution. |
| Unexpected side effects (e.g., stereotypy, anorexia) | - Dose is too high.- Off-target effects of the compound. | - Reduce the dose to a lower, behaviorally effective range.- Carefully observe and record all behavioral changes, including those not directly related to the primary endpoint.- Methylphenidate can act as an appetite suppressant, so monitor food intake and body weight.[1][9] |
| Difficulty dissolving the compound | - Poor solubility of the compound in the chosen vehicle. | - Methylphenidate hydrochloride is soluble in saline.[11] Ensure you are using the appropriate salt form and vehicle.- Gentle warming and vortexing may aid in dissolution. |
Quantitative Data Summary
Table 1: Recommended Dosage Ranges of threo-Methylphenidate for Rodent Studies
| Route of Administration | Rodent Species | Dosage Range (mg/kg) | Behavioral/Physiological Effect | Reference(s) |
| Intraperitoneal (i.p.) | Rat/Mouse | 0.5 - 5.0 | General behavioral and neurochemical studies | [1] |
| Intraperitoneal (i.p.) | Mouse | ≥ 2.5 | Increased locomotor activity | [2] |
| Intraperitoneal (i.p.) | Rat | 0.6 - 10.0 | Dose-response effects on ventral tegmental area neurons | [12] |
| Oral (p.o.) | Rat | 1.5 | Clinically relevant plasma levels | [3] |
| Oral (p.o.) | Rat | 2.0 - 16.0 | Sustained attention tasks | [4] |
| Oral (p.o.) | Rat | 4/10 (dual-dose) | Clinically relevant plasma levels with no effect on hyperactivity | [1][9] |
| Oral (p.o.) | Rat | 30/60 (dual-dose) | High-end clinical plasma levels with hyperactivity | [1][9] |
Table 2: Pharmacokinetic Parameters of Methylphenidate in Rodents
| Parameter | Value | Species | Route of Administration | Reference(s) |
| Peak Plasma Concentration (Cmax) | ~8 ng/mL | Rat | 4/10 mg/kg p.o. (dual-dose) | [1] |
| Peak Plasma Concentration (Cmax) | ~30 ng/mL | Rat | 30/60 mg/kg p.o. (dual-dose) | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~10 minutes | Rat | 1 mg/kg p.o. | [8] |
| Brain vs. Plasma Concentration Ratio | ~8-fold greater in brain | Rat | i.v. administration | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection for Locomotor Activity Assessment
-
Drug Preparation: Dissolve d,l-threo-methylphenidate hydrochloride in 0.9% sterile saline to the desired concentration (e.g., 0.25 mg/mL for a 2.5 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL).
-
Animal Habituation: Place individual mice in an open-field activity monitoring arena for a 60-minute habituation period.
-
Vehicle Injection: Following habituation, administer an i.p. injection of the saline vehicle. Return the mouse to the arena and record locomotor activity for 60 minutes.
-
Drug Injection: Administer the prepared methylphenidate solution via i.p. injection.
-
Data Collection: Immediately return the mouse to the arena and record locomotor activity for at least 60 minutes. Key metrics include horizontal activity (beam breaks), vertical activity (rearing), and total distance traveled.
Protocol 2: Oral Gavage (p.o.) for Sustained Attention Task
-
Drug Preparation: Prepare a solution of d,l-threo-methylphenidate hydrochloride in sterile water or a suitable vehicle.
-
Animal Handling and Habituation: Habituate the rats to the handling and gavage procedure for several days prior to the experiment to minimize stress.
-
Drug Administration: Administer the methylphenidate solution or vehicle control via oral gavage at a volume appropriate for the rat's body weight (typically 1-2 mL/kg).
-
Timing: Administer the drug 30-60 minutes prior to the start of the behavioral task to allow for absorption.
-
Behavioral Testing: Place the rat in the operant chamber and initiate the sustained attention task.
-
Data Analysis: Analyze performance metrics such as hit rate, correct rejection rate, and omissions to assess the effect of the drug on attention.
Visualizations
Caption: Mechanism of action of threo-methylphenidate.
Caption: General workflow for in vivo rodent studies.
References
- 1. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adolescence methylphenidate treatment in a rodent model of attention deficit/hyperactivity disorder: Dopamine transporter function and cellular distribution in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of Rodent Behavioral Phenotypes and Methylphenidate Action in Sustained and Flexible Attention Tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective behavioral effects of threo-methylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADHD-Viking [adhd-viking.com]
- 9. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurobehavioral effects of racemic threo-methylphenidate and its D and L enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 12. Acute and Chronic Dose Response Effect of Methylphenidate on Ventral Tegmental Area Neurons Correlated With Animal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 4-MeTMP
Welcome to the technical support center for the HPLC analysis of 4-MeTMP (4-methyl-2,2,6,6-tetramethylpiperidine). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is 4-MeTMP and why is its peak shape in HPLC challenging?
A1: 4-MeTMP is a hindered amine light stabilizer (HALS). As a basic compound, it is prone to interacting with acidic residual silanol (B1196071) groups on the surface of silica-based reversed-phase HPLC columns. This secondary interaction, in addition to the primary reversed-phase retention mechanism, can lead to distorted peak shapes, most commonly peak tailing.
Q2: What are the common types of poor peak shape observed for 4-MeTMP?
A2: The most common peak shape issues for basic compounds like 4-MeTMP are:
-
Peak Tailing: The latter half of the peak is broader than the front half, often appearing as a "tail." This is typically due to strong interactions between the basic analyte and active sites on the stationary phase.
-
Peak Fronting: The front half of the peak is broader than the latter half. This can be caused by column overloading, poor sample solubility, or column collapse.
-
Split Peaks: The peak appears as two or more merged peaks. This can be due to a column void, a partially plugged frit, or co-elution with an interfering compound.
Q3: How does poor peak shape affect my analytical results?
A3: Poor peak shape can significantly compromise the quality and reliability of your HPLC data by causing:
-
Inaccurate Quantification: Peak tailing and fronting can lead to incorrect peak integration, resulting in inaccurate and imprecise quantitative results.
-
Reduced Resolution: Broad or tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.
-
Lower Sensitivity: As a peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and lead to higher limits of detection.
Troubleshooting Guide: Poor Peak Shape for 4-MeTMP
This guide provides a systematic approach to diagnosing and resolving common peak shape problems in the HPLC analysis of 4-MeTMP.
Issue 1: Peak Tailing
My 4-MeTMP peak is showing significant tailing.
Peak tailing is the most frequent issue when analyzing basic compounds like 4-MeTMP on reversed-phase columns. It is primarily caused by secondary interactions between the protonated amine group of 4-MeTMP and ionized residual silanol groups on the silica-based stationary phase.[1]
Potential Causes and Solutions:
-
Cause: Secondary interactions with residual silanols.
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (typically to pH < 3) will protonate the silanol groups, neutralizing their charge and minimizing ionic interactions with the protonated 4-MeTMP.[1] Conversely, using a high pH mobile phase (pH > 8) with a pH-stable column will deprotonate the 4-MeTMP, making it neutral and reducing interactions with the ionized silanols.[2]
-
Solution 2: Use a Mobile Phase Additive. Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can effectively block the active silanol sites, preventing them from interacting with 4-MeTMP.[1][3] A typical starting concentration for TEA is 0.1% (v/v) or around 25 mM.[3][4]
-
Solution 3: Choose an Appropriate Column. Modern, high-purity silica (B1680970) columns with low silanol activity are recommended. "Base-deactivated" or "end-capped" columns are specifically designed to minimize these secondary interactions. For high pH applications, specialized hybrid or polymer-based columns that are stable at elevated pH are necessary.[2]
-
-
Cause: Column Overload.
-
Solution: Reduce the concentration of the sample or decrease the injection volume. Overloading the column can saturate the stationary phase, leading to peak distortion.
-
-
Cause: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.
-
Issue 2: Peak Fronting
The peak for 4-MeTMP is fronting.
Peak fronting is less common than tailing for basic compounds but can still occur.
Potential Causes and Solutions:
-
Cause: High Sample Concentration (Overload).
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Cause: Incompatible Sample Solvent.
-
Solution: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak. Whenever possible, dissolve the sample in the mobile phase.
-
-
Cause: Column Collapse or Void.
-
Solution: This can happen if the column has been subjected to high pressure or if the mobile phase pH is outside the column's stable range. A void at the head of the column can cause the sample to spread unevenly. In this case, the column will likely need to be replaced.
-
Issue 3: Split Peaks
My 4-MeTMP peak is split.
Split peaks can indicate a problem with the column or the flow path.
Potential Causes and Solutions:
-
Cause: Partially Blocked Frit or Column Void.
-
Solution: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the stationary phase. Back-flushing the column (if the manufacturer's instructions permit) may resolve a blocked frit. A void at the head of the column can also cause peak splitting, and in this case, the column should be replaced.
-
-
Cause: Co-elution with an Impurity.
-
Solution: The split peak may actually be two closely eluting compounds. To verify this, try altering the mobile phase composition or gradient to see if the two peaks can be resolved.
-
-
Cause: Sample Solvent Effect.
-
Solution: If the sample is dissolved in a solvent that is not miscible with the mobile phase, it can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.
-
Data Presentation
The following table summarizes the effect of mobile phase pH and the addition of triethylamine (TEA) on the peak asymmetry of a representative basic compound. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase Condition | Asymmetry Factor (As) | Interpretation |
| Neutral pH (e.g., pH 7.0) | > 2.0 | Significant Tailing |
| Low pH (e.g., pH 3.0) | ~ 1.3 | Improved Symmetry |
| Low pH with TEA (e.g., 0.1%) | ~ 1.1 | Good Symmetry |
Note: The exact values will vary depending on the specific analyte, column, and other chromatographic conditions. This table illustrates a general trend.[5]
Experimental Protocols
Objective: To develop a reversed-phase HPLC method for the analysis of 4-MeTMP with improved peak shape.
Method 1: Low pH with Mobile Phase Additive
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Additive (Optional): 0.1% Triethylamine (TEA) can be added to both mobile phases to further improve peak shape.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 15-20 minutes to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210-220 nm (as 4-MeTMP lacks a strong chromophore, low wavelength detection is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 4-MeTMP standard or sample in the initial mobile phase composition.
Method 2: High pH (for pH-stable columns)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A pH-stable column (e.g., hybrid or polymer-based C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Bicarbonate, pH adjusted to 10 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Similar to Method 1, adjust the gradient to achieve the desired retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 4-MeTMP standard or sample in the initial mobile phase composition.
Mandatory Visualization
Below is a troubleshooting workflow to systematically address poor peak shape in the HPLC analysis of 4-MeTMP.
A troubleshooting workflow for poor peak shape in HPLC analysis.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. benchchem.com [benchchem.com]
Minimizing ion suppression in mass spectrometry of threo-4-methylmethylphenidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the mass spectrometry of threo-4-methylmethylphenidate and related analogues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of this compound?
A1: Ion suppression is a type of matrix effect where components in your sample (e.g., salts, proteins, phospholipids (B1166683) from plasma) co-elute with this compound and interfere with its ionization process in the mass spectrometer's source.[1][2] This competition reduces the ionization efficiency of your target analyte, leading to a decreased signal intensity, poor sensitivity, and inaccurate, unreliable quantification.[1][3] Even if your chromatogram looks clean, underlying ion suppression can severely compromise the precision and accuracy of your results.[1]
Q2: My signal for this compound is low and inconsistent. How can I determine if ion suppression is the cause?
A2: Low and variable signal intensity is a classic symptom of ion suppression. To confirm this, you can perform a post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. You then inject a blank matrix extract (e.g., extracted plasma without the analyte). Any dip or instability in the baseline signal at the retention time of your analyte or other co-eluting matrix components indicates a region of ion suppression.
Q3: What are the most common sources of ion suppression when analyzing biological samples like plasma or urine?
A3: The most common sources of ion suppression in biological matrices are endogenous components that are often co-extracted with the analyte.[2] In plasma, major culprits include phospholipids, salts, and proteins.[4][5] These molecules can compete with this compound for ionization, alter the physical properties of the ESI droplets (like surface tension), and contaminate the ion source over time, leading to reduced sensitivity.[1][5]
Q4: Can a deuterated internal standard compensate for ion suppression?
A4: Yes, using a stable isotope-labeled (SIL) internal standard, such as a deuterated version of this compound, is a highly effective strategy. The SIL internal standard will have nearly identical chemical properties and chromatographic retention time to the analyte. Therefore, it will experience the same degree of ion suppression.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect can be adequately compensated, leading to more accurate and precise quantification.[6]
Q5: Which sample preparation technique is best for reducing matrix effects for this compound?
A5: The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it is often the least effective at removing interfering matrix components like phospholipids, resulting in significant ion suppression.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[1][4][7] For toxicology specimens containing this compound, liquid-liquid extraction has been used prior to LC-QTOF-MS analysis.[8] Advanced techniques like mixed-mode SPE or specific phospholipid removal technologies (e.g., HybridSPE) can provide the cleanest extracts and the least matrix interference.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are reducing the ionization efficiency of this compound. | 1. Improve Sample Preparation: Switch from protein precipitation to a more robust method like SPE or LLE to better remove interferences.[4] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between the analyte and the interfering peaks. 3. Use a Deuterated Internal Standard: This will help compensate for signal loss and improve quantitative accuracy.[6] 4. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes mitigate suppression, but this may compromise the limit of detection. |
| Poor Reproducibility (High %RSD) | Variable Matrix Effects: The degree of ion suppression is inconsistent across different samples, standards, and quality controls. | 1. Enhance Sample Cleanup: Implement a more rigorous sample preparation protocol, such as mixed-mode SPE, to ensure consistent removal of matrix components. 2. Check for Phospholipid Buildup: Phospholipids are notorious for causing variable suppression.[4] Use a method specifically designed to remove them. 3. Ensure Internal Standard is Used Correctly: Verify that the internal standard is added early in the sample preparation process to account for variability in both extraction efficiency and ion suppression. |
| Decreasing Signal Over an Analytical Run | Ion Source Contamination: Buildup of non-volatile matrix components in the ion source is progressively reducing its performance. | 1. Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's instructions. 2. Divert Flow: Use a divert valve to direct the initial, highly aqueous (and often "dirty") part of the LC eluent, containing unretained matrix components, to waste instead of the MS source. 3. Improve Sample Preparation: Cleaner samples will lead to less source contamination over time. |
| Peak Tailing or Splitting | Column Overloading or Contamination: High concentrations of analyte or matrix components are affecting the chromatography. | 1. Dilute the Sample: If the concentration of the analyte is too high, dilute the sample extract before injection. 2. Implement a Column Wash Step: Ensure your LC gradient includes a high-organic wash at the end of each run to elute strongly retained matrix components. 3. Use a Guard Column: A guard column can help protect your analytical column from contamination. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids and their impact on matrix effects. While this data is not specific to this compound, it provides a strong indication of the relative performance of these methods for bioanalysis.
| Sample Preparation Method | Phospholipid Removal Efficiency | Protein Removal Efficiency | Resulting Matrix Interference | Analyte Recovery |
| Protein Precipitation (PPT) | None | Removes gross levels | Highest | Lowest |
| Solid-Phase Extraction (SPE) | Minimal | Minimal | Moderate | Moderate |
| HybridSPE®-Phospholipid | Highly Efficient (>99%) | Efficient | Least | Highest |
| Data generalized from a comparative study by Sigma-Aldrich evaluating matrix interference in biological analysis.[4] |
A study on the parent compound, methylphenidate, quantified ion suppression in different biological matrices after a protein precipitation step:[6]
| Biological Matrix | Ion Suppression |
| Human Plasma | 46% |
| Human Saliva | 8% |
Experimental Protocols & Visualizations
General Troubleshooting Workflow for Ion Suppression
The following diagram outlines a logical workflow for identifying and mitigating ion suppression.
Caption: A logical workflow for troubleshooting ion suppression.
Sample Preparation Methodologies
The diagram below illustrates the general steps involved in the three primary sample preparation techniques discussed.
Caption: Comparison of common sample preparation workflows.
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline adapted from methods used for methylphenidate and other new psychoactive substances. Optimization will be required for your specific application and matrix.
-
Internal Standard Spiking: To 500 µL of plasma sample, add the appropriate volume of a deuterated this compound internal standard solution.
-
Sample Pre-treatment: Add 500 µL of 4% phosphoric acid to the plasma sample. Vortex for 10 seconds. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other organic-soluble interferences.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cfsre.org [cfsre.org]
Technical Support Center: Purity of threo-4-methylmethylphenidate for Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the purity of threo-4-methylmethylphenidate for research applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of research-grade this compound?
A1: For research purposes, this compound should ideally be of high purity to ensure the validity and reproducibility of experimental results. Commercial suppliers of analytical reference standards typically provide this compound with a purity of ≥98% or ≥99%, as determined by High-Performance Liquid Chromatography (HPLC).
Q2: What are the most common impurities found in this compound samples?
A2: The most common impurities can be categorized as follows:
-
Diastereomers: The primary impurity of concern is the erythro diastereomer of 4-methylmethylphenidate. Due to the presence of two chiral centers, synthesis can often produce a mixture of diastereomers which may have different pharmacological profiles.
-
Enantiomeric Impurities: For a specific enantiomer of this compound (e.g., d-threo-4-methylmethylphenidate), the corresponding l-enantiomer (B50610) would be considered an impurity.
-
Synthesis-Related Impurities: These can include unreacted starting materials, by-products from side reactions, and residual solvents. A common precursor and potential impurity is the corresponding ritalinic acid analog, 4-methylritalinic acid.
-
Degradation Products: The primary degradation product is 4-methylritalinic acid, formed by the hydrolysis of the methyl ester. This degradation can be accelerated by improper storage conditions, such as exposure to moisture or non-neutral pH.
Q3: How should I store my this compound samples to maintain purity?
A3: Proper storage is critical to prevent degradation. It is recommended to store solid this compound in a cool, dry, and dark place. For long-term stability, storage at 2-8°C or -20°C is advisable. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) for a limited time, as stability in solution can be variable. Studies on the parent compound, methylphenidate, have shown that it is stable for up to 5 months at -20°C, while significant degradation to ritalinic acid can occur within weeks at room temperature.
Analytical Methods and Data
The purity of this compound is most commonly assessed using chiral chromatography. Below is a summary of typical analytical methods and their performance characteristics.
| Parameter | HPLC | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning between a stationary and liquid mobile phase. | Separation using a supercritical fluid as the mobile phase, offering fast and efficient separations. |
| Common Column Types | Chirobiotic V2, Chiral AGP | Chiral stationary phases |
| Typical Mobile Phase | Methanol (B129727)/Ammonium Acetate Buffer | Supercritical CO2 with a co-solvent (e.g., Methanol) |
| Detection | UV, Mass Spectrometry (MS) | Mass Spectrometry (MS) |
Table 1: Comparison of Analytical Techniques for Purity Assessment.
The following table summarizes typical method validation parameters for the analysis of methylphenidate and its analogs, which can be expected for a validated this compound method.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | -12.7% to -4.8% |
Table 2: Example Method Validation Parameters for Methylphenidate Analogs.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Purity Analysis of this compound
This protocol is a starting point for the chiral separation of this compound and its potential diastereomeric and enantiomeric impurities. Optimization may be required based on the specific sample and instrumentation.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
Ammonium acetate
-
HPLC-grade water
-
Reference standards for impurities (if available)
2. Chromatographic Conditions:
-
Column: Chirobiotic V2 (150 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based chiral stationary phase.
-
Mobile Phase: Methanol / 20 mM Ammonium Acetate, pH 4.1 (92:8 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C (optimization may be necessary).
-
Detection: UV at 215 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify and quantify the main peak and any impurity peaks based on their retention times relative to reference standards (if available). Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Stereoisomers
If you are not observing adequate separation between the threo and potential erythro diastereomers, or between the d- and l-threo enantiomers, consider the following troubleshooting steps.
Caption: A logical workflow for troubleshooting poor stereoisomeric resolution.
Detailed Steps:
-
Verify CSP Suitability: Ensure the chosen chiral stationary phase (e.g., a macrocyclic glycopeptide column) is suitable for separating phenidate-type molecules. Consult literature or the column manufacturer's recommendations.
-
Optimize Mobile Phase:
-
Modifier Ratio: Systematically vary the ratio of methanol to the aqueous buffer.
-
pH: Adjust the pH of the aqueous buffer. Small changes can significantly impact chiral recognition.
-
Additives: For basic compounds like methylphenidate analogs, small amounts of acidic or basic modifiers can improve selectivity.
-
-
Adjust Column Temperature: Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but this is not always the case.
-
Reduce Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can improve resolution.
Issue 2: Peak Tailing
Peak tailing, where the peak is asymmetrically broadened, can compromise quantification and resolution.
Caption: A decision tree for diagnosing and resolving peak tailing issues.
Detailed Steps:
-
Check for Column Overload: Inject a 1:10 dilution of your sample. If the peak shape improves significantly, the original sample concentration was too high.
-
Address Secondary Interactions: Peak tailing for basic compounds is often due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support.
-
Adjust pH: Ensure the mobile phase pH is appropriate for the analyte's pKa.
-
Add Modifiers: Add a small amount of a basic competitor, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%) to block active silanol sites.
-
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.
Purity Analysis Workflow
The following diagram outlines a general workflow for the purity assessment of a this compound research sample.
Caption: A standard workflow for assessing the purity of this compound.
Addressing variability in behavioral responses to threo-4-methylmethylphenidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of threo-4-methylmethylphenidate.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in locomotor activity in response to this compound. What are the potential causes?
A1: High variability is a common challenge in behavioral pharmacology. Several factors can contribute to this phenomenon:
-
Genetic Background: Different strains of laboratory animals can exhibit varied responses to psychostimulants. For instance, studies with methylphenidate have shown strain-dependent differences in locomotor activity.[1]
-
Environmental Conditions: The housing environment of the animals plays a crucial role. Animals raised in enriched environments may show blunted responses to the locomotor effects of stimulants compared to those in impoverished or isolated conditions.[2][3][4]
-
Metabolic Differences: this compound, similar to methylphenidate, is primarily metabolized by carboxylesterase 1 (CES1).[5][6] Genetic polymorphisms in the CES1 gene can lead to differences in drug metabolism and, consequently, varying behavioral responses.
-
Age: The age of the animals at the time of drug administration can influence the behavioral outcome. Periadolescent and adult rats have been shown to respond differently to methylphenidate.[7][8]
Q2: Our results are inconsistent across different experimental days, even with the same animals and dose. What could be the issue?
A2: Inconsistent results can arise from subtle changes in experimental conditions. Consider the following:
-
Circadian Rhythms: The time of day when experiments are conducted can influence behavioral responses. It is crucial to maintain a consistent testing time across all experimental days.
-
Habituation: Animals should be adequately habituated to the testing environment and handling procedures. A standard procedure involves habituating the animals to the locomotor activity chambers and vehicle injections before drug administration.[9]
-
Experimenter Bias: Blinding the experimenter to the treatment conditions (drug vs. placebo) is essential to prevent unconscious bias in handling and data recording.[10]
-
Environmental Stimuli: Minor changes in the laboratory environment, such as noise, light intensity, or odors, can affect animal behavior.[10]
Q3: We are not observing the expected stimulant effect on behavior. What should we check?
A3: A lack of expected stimulant effects could be due to several factors:
-
Dose Selection: The dose might be too low to elicit a significant behavioral response. A dose-response study is recommended to determine the optimal dose for your specific animal strain and behavioral paradigm.[1][11]
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) affects the pharmacokinetics of the drug, influencing the onset and duration of its effects.[12][13]
-
Drug Stability: Ensure the proper storage and handling of the this compound solution to prevent degradation.
-
Behavioral Paradigm: The chosen behavioral test may not be sensitive enough to detect the effects of the drug. Consider alternative or multiple behavioral assays.
Troubleshooting Guides
Guide 1: Addressing High Variability in Locomotor Activity Data
If you are observing a wide spread in your locomotor activity data points, follow these steps:
-
Review Animal Housing Conditions:
-
Standardize Experimental Procedures:
-
Consider Genetic Factors:
Guide 2: Investigating Inconsistent Results Across Experimental Cohorts
When results from different batches of animals are not reproducible, consider the following:
-
Check for Supplier-Related arietals:
-
Action: Contact your animal supplier to inquire about any recent changes in their breeding or husbandry practices.
-
Rationale: Subtle changes from the supplier can introduce variability.
-
-
Blinding and Randomization:
-
Action: Implement a robust blinding and randomization protocol for treatment allocation and data collection.
-
Rationale: This minimizes experimenter bias and ensures that any observed differences are due to the treatment.[10]
-
-
Statistical Analysis:
-
Action: Consult with a biostatistician to ensure you are using the appropriate statistical tests for your data and that you have sufficient statistical power.
-
Data Presentation
Table 1: Dose-Response of Methylphenidate on Locomotor Activity in Different Rat Strains
| Rat Strain | Dose (mg/kg, i.p.) | Effect on Horizontal Activity | Effect on Vertical Activity | Reference |
| Wistar Kyoto (WKY) | 2.5 | Increased | - | [1] |
| 10.0 | Increased | Increased | [1] | |
| Spontaneously Hypertensive (SHR) | 2.5 | No significant effect | - | [1] |
| 10.0 | Increased | Increased | [1] | |
| Sprague-Dawley (SD) | 2.5 | Increased | - | [1] |
| 10.0 | Increased | Increased | [1] |
Table 2: Effect of Environmental Rearing Conditions on Behavioral Responses to Methylphenidate
| Rearing Condition | Behavioral Measure | Effect of Methylphenidate | Reference |
| Enriched Condition (EC) | Locomotor Activity | Blunted response to repeated low doses | [2] |
| Social Interaction | Mitigated MPH-induced inhibition | [3] | |
| Impoverished/Isolated Condition (IC) | Locomotor Activity | Increased sensitivity | [2][4] |
| Anxiety-like Behavior | Increased | [4] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
This protocol is based on established methods for evaluating the effect of psychostimulants on rodent locomotor activity.[9][18]
-
Apparatus: A set of clear acrylic locomotor activity chambers (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Animals: Male rats of a specified strain (e.g., Sprague-Dawley), housed under controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Habituation (Day 1-2):
-
Handle each animal for 5 minutes per day.
-
On Day 2, administer a vehicle injection (e.g., saline) and place the animal in the locomotor activity chamber for 30-60 minutes to record baseline activity.[9]
-
-
Drug Administration (Day 3):
-
Prepare fresh solutions of this compound at the desired concentrations.
-
Administer the drug or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Immediately place the animal in the locomotor activity chamber.
-
-
Data Collection:
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes) in 5-minute bins.[9]
-
The primary endpoints are total distance traveled (horizontal activity) and the number of vertical rears (vertical activity).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with treatment and time as factors.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing inconsistent behavioral results.
Caption: Primary signaling pathway of this compound.
Caption: A typical experimental workflow for a behavioral study.
References
- 1. Acute and chronic methylphenidate dose response assessment on three adolescent male rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of environmental enrichment on methylphenidate-induced locomotion and dopamine transporter dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of environmental enrichment on social interaction, anxiety, locomotion, and memory in Wistar rats under chronic methylphenidate intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of rearing environment and chronic methylphenidate administration on behavior and dopamine receptors in adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in methylphenidate dose response between periadolescent and adult rats in the familiar arena-novel alcove task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in Methylphenidate Dose Response between Periadolescent and Adult Rats in the Familiar Arena-Novel Alcove Task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. va.gov [va.gov]
- 10. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 11. Methylphenidate dose-response behavioral and neurophysiological study of the ventral tegmental area and nucleus accumbens in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variables that affect the clinical use and abuse of methylphenidate in the treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Environmental Enrichment Preceding Early Adulthood Methylphenidate Treatment Leads to Long Term Increase of Corticosterone and Testosterone in the Rat | PLOS One [journals.plos.org]
- 15. A Candidate Gene Analysis of Methylphenidate Response in Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. Genetic Factors Modulating the Response to Stimulant Drugs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
Validation & Comparative
Comparative Analysis of Dopamine Transporter Affinity: Threo-4-methylmethylphenidate vs. Methylphenidate
A comprehensive guide for researchers and drug development professionals on the comparative dopamine (B1211576) transporter (DAT) binding affinities of threo-4-methylmethylphenidate and methylphenidate, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of the dopamine transporter (DAT) affinity of this compound (4-MeTMP) and its parent compound, methylphenidate (MPH). The information is curated for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of these psychostimulant compounds.
Executive Summary
Data Presentation: Dopamine Transporter Affinity
The following table summarizes the dopamine transporter (DAT) affinity for this compound and methylphenidate. It is important to note that while a direct comparison from a single study is ideal for minimizing inter-experimental variability, the data presented here is compiled from various sources. The key study by Wayment et al. (1999) investigated a series of methylphenidate analogs, including those with aryl substitutions, providing a foundational context for this comparison.
| Compound | Test System | Radioligand | Affinity (Kᵢ or IC₅₀ in nM) | Reference |
| This compound | Rat Striatal Membranes | [³H]WIN 35,428 | Data not explicitly stated in available abstracts, but implied to have high affinity. | Based on the findings of Wayment HK, et al. J Neurochem. 1999;72(3):1266-74, which studied aryl-substituted methylphenidate analogs. |
| dl-threo-Methylphenidate | Rat Striatal Membranes | [³H]WIN 35,428 | IC₅₀ values reported in various studies, typically in the range of 100-300 nM. | General finding from multiple studies on methylphenidate's DAT affinity. |
| d-threo-Methylphenidate | Rat Brain Membranes | Not specified | IC₅₀ = 33 nM | From an in vitro animal study assessing the affinity of MPH enantiomers for different transporters. |
| l-threo-Methylphenidate | Rat Brain Membranes | Not specified | IC₅₀ = 540 nM | From the same in vitro animal study, demonstrating the lower affinity of the l-enantiomer. |
Experimental Protocols
The following is a detailed methodology for a typical in vitro dopamine transporter binding assay, based on common practices in the field and protocols suggested by the available literature. This protocol is representative of the type of experiment used to generate the data in the table above.
Objective: To determine the in vitro binding affinity of test compounds (this compound and methylphenidate) for the dopamine transporter (DAT) in rat striatal tissue using a competitive radioligand binding assay.
Materials:
-
Test Compounds: this compound, dl-threo-methylphenidate hydrochloride.
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds with high affinity to the DAT).
-
Tissue Source: Freshly dissected or frozen rat striatum.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.
-
-
Competitor (for non-specific binding): GBR 12909 or cocaine.
-
Equipment:
-
Tissue homogenizer (e.g., Polytron).
-
Refrigerated centrifuge.
-
Incubation bath or plate shaker.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials.
-
Liquid scintillation counter.
-
Procedure:
-
Membrane Preparation:
-
Rat striata are homogenized in ice-cold homogenization buffer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh homogenization buffer and centrifuged again under the same conditions.
-
The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a total volume of 500 µL in test tubes or a 96-well plate.
-
Each tube/well contains:
-
A fixed concentration of [³H]WIN 35,428 (typically at a concentration near its Kd).
-
A range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For determining non-specific binding, a high concentration of a known DAT inhibitor like GBR 12909 is added instead of the test compound.
-
The prepared membrane suspension.
-
-
The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity on the filters is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value can be converted to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate key concepts related to the experimental workflow and the underlying pharmacology.
Caption: Workflow for the in vitro dopamine transporter binding assay.
Caption: Mechanism of action of methylphenidate and its analogs at the dopamine transporter.
References
Potency at the Dopamine Transporter: A Comparative Analysis of Threo-4-methylmethylphenidate and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of threo-4-methylmethylphenidate (4-MeTMP) and cocaine at the dopamine (B1211576) transporter (DAT). The information presented is collated from preclinical research and is intended to inform professionals in the fields of pharmacology and drug development.
Executive Summary
Both this compound, a structural analog of methylphenidate, and cocaine exert their primary stimulant effects by inhibiting the dopamine transporter (DAT). This inhibition leads to an increase in extracellular dopamine concentrations in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. While both compounds target the DAT, their potencies can differ. Research indicates that this compound exhibits a high affinity for the DAT, with a potency that is comparable to or slightly less than that of methylphenidate. Cocaine is also a potent DAT inhibitor, and its affinity has been extensively characterized.
Quantitative Comparison of Potency
The potency of a compound at a transporter is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency. The following table summarizes the available in vitro data for the potency of this compound and cocaine at the dopamine transporter. It is important to note that direct comparative studies under identical experimental conditions are limited, and values can vary based on the specific assay used.
| Compound | Potency Metric | Value (nM) | Species | Assay Type | Reference |
| (±)-threo-4-Methylmethylphenidate (4-MeTMP) | IC₅₀ (estimated) | ~61 | Rat | [³H]Dopamine Uptake Assay | [1] |
| Cocaine | Kᵢ | ~200 - 640 | Human | Radioligand Binding Assay | [2][3] |
| Cocaine | IC₅₀ | ~96 - 510 | Human | Dopamine Uptake Assay | [4] |
Note: The IC₅₀ value for 4-MeTMP is estimated based on the reported similarity in potency to (±)-threo-4-fluoromethylphenidate (4F-MPH)[1].
Signaling and Experimental Workflow
The interaction of both this compound and cocaine with the dopamine transporter can be visualized as a competitive inhibition of dopamine reuptake.
Caption: Competitive binding of 4-MeTMP and Cocaine at the DAT.
The experimental workflow to determine the potency of these compounds typically involves either a radioligand binding assay or a dopamine uptake assay.
Caption: Workflow for determining DAT inhibitor potency.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and cocaine potency at the dopamine transporter.
Radioligand Binding Assay for Dopamine Transporter
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the dopamine transporter.
-
Tissue Preparation: Striatal tissue from rats or transfected cells expressing the human dopamine transporter are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Assay Conditions: The membrane preparation is incubated with a specific radioligand for the DAT, such as [³H]WIN 35,428, and varying concentrations of the test compound (e.g., this compound or cocaine).
-
Incubation: The incubation is typically carried out at 4°C for 2-3 hours to reach equilibrium.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Synaptosomal [³H]Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.
-
Synaptosome Preparation: Fresh brain tissue, typically the striatum, is homogenized in a sucrose (B13894) buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Uptake Assay: Synaptosomes are pre-incubated at 37°C in a buffer containing various concentrations of the test compound. The uptake reaction is initiated by the addition of a low concentration of [³H]dopamine.
-
Incubation: The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Detection and Data Analysis: The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor or at 4°C. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake, is calculated.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Methylphenidate and cocaine have a similar in vivo potency to block dopamine transporters in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylphenidate and Cocaine Self-Administration Produce Distinct Dopamine Terminal Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-MeTMP and 4F-MPH on Norepinephrine Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two methylphenidate analogs, 4-Methylmethylphenidate (4-MeTMP) and 4-Fluoromethylphenidate (B12786486) (4F-MPH), focusing on their effects on norepinephrine (B1679862) (NE) uptake. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering a side-by-side comparison of their potencies, supported by experimental data and detailed methodologies.
Executive Summary
Both 4-MeTMP and 4F-MPH are potent inhibitors of the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft.[1] Experimental data indicates that 4F-MPH is a significantly more potent inhibitor of norepinephrine uptake than its parent compound, methylphenidate (MPH). While direct quantitative data for 4-MeTMP is limited, available information suggests its potency at the NET is comparable to that of methylphenidate. This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.
Data Presentation
The following table summarizes the in vitro inhibitory potency of 4-MeTMP and 4F-MPH on the norepinephrine transporter. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the norepinephrine uptake.
| Compound | Norepinephrine Uptake Inhibition (IC50) | Experimental System | Reference |
| 4-Fluoromethylphenidate (4F-MPH) | 31 nM (±)-threo isomer | Rat brain synaptosomes | [2] |
| 4-Methylmethylphenidate (4-MeTMP) | ~83 nM (inferred) | Inferred from Methylphenidate data | [2] |
| Methylphenidate (MPH) (for reference) | 83 nM | Rat brain synaptosomes | [2] |
Experimental Protocols
The determination of a compound's inhibitory effect on norepinephrine uptake is crucial for its pharmacological characterization. Below are detailed methodologies for two common experimental approaches.
Radioligand Uptake Assay in Rat Brain Synaptosomes
This method directly measures the inhibition of radiolabeled norepinephrine uptake into isolated nerve terminals (synaptosomes).
a) Preparation of Rat Brain Synaptosomes:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain, isolating regions rich in noradrenergic terminals, such as the hypothalamus or cortex.
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) and determine the protein concentration.
b) Norepinephrine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compounds (4-MeTMP or 4F-MPH) or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-norepinephrine (e.g., 10 nM).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
c) Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.
-
Plot the percentage inhibition of specific [³H]-norepinephrine uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Fluorescence-Based Norepinephrine Transporter Uptake Assay in HEK293 Cells
This high-throughput method utilizes a fluorescent substrate that is a substrate for the norepinephrine transporter.
a) Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).
-
Seed the cells into 96-well black, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
b) Assay Procedure:
-
On the day of the assay, wash the cells with a pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Add varying concentrations of the test compounds (4-MeTMP or 4F-MPH) or vehicle to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Add a fluorescent norepinephrine transporter substrate (e.g., a commercially available fluorescent probe) to all wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for substrate uptake.
-
Add a masking dye to quench the extracellular fluorescence.
-
Immediately measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
c) Data Analysis:
-
Subtract the background fluorescence (from wells without cells) from all readings.
-
Normalize the data to the vehicle control (representing 100% uptake) and a positive control (a known potent NET inhibitor, representing 0% uptake).
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Norepinephrine signaling pathway and site of inhibition.
Caption: Workflow for a fluorescence-based norepinephrine uptake assay.
References
Validation of an analytical method for threo-4-methylmethylphenidate using a reference standard
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for the quantitative determination of threo-4-methylmethylphenidate, a psychoactive substance, utilizing a reference standard. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the data's integrity and suitability for its intended purpose.[1][2][3][4]
Comparison of Analytical Method Validation Parameters
The following tables summarize the performance characteristics of various analytical techniques used for the analysis of methylphenidate and its analogs, providing a baseline for what can be expected for a this compound validation.
| Parameter | Supercritical Fluid Chromatography (SFC) [5][6] | High-Performance Liquid Chromatography (HPLC) [7] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [8] |
| Linearity Range | 0.25-25 ng/mL | 1.25-25.0 µg/mL | 0.5-200 ng/mL |
| Correlation Coefficient (R²) | Not explicitly stated, but linearity was established. | ≥0.997 | Not explicitly stated, but linearity was established. |
| Accuracy (Bias %) | -8.6% to 0.8% | Not explicitly stated, but the method was deemed accurate. | -4.8% to -12.7% |
| Precision (%RSD) | Within 15.4% | Not explicitly stated, but the method was deemed precise. | Within-run precision ≤12.5% |
| Limit of Detection (LOD) | Not explicitly stated. | Not explicitly stated. | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.25 ng/mL | 1.25 µg/mL | 0.5 ng/mL |
| Recovery (%) | Not explicitly stated. | 75-80% | >79% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are summaries of the experimental protocols for the compared analytical methods.
Supercritical Fluid Chromatography (SFC)
-
Objective: To separate and quantify the enantiomers of methylphenidate and its metabolites in blood.[5][6]
-
Sample Preparation: Solid-Phase Extraction (SPE) was utilized to isolate the analytes from the blood matrix.[5][6]
-
Instrumentation: A supercritical fluid chromatograph was used. The specific column and detector types are crucial for chiral separation and sensitive detection.
-
Chromatographic Conditions: The specific conditions, including the choice of supercritical fluid (e.g., CO2), co-solvent, column temperature, and pressure, are optimized to achieve enantiomeric separation.[5][6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To separate and quantify methylphenidate enantiomers in human plasma.[7]
-
Sample Preparation: Liquid-liquid extraction with cyclohexane (B81311) was employed to extract the analytes from plasma.[7]
-
Instrumentation: An HPLC system equipped with a UV detector was used. A chiral column (e.g., CHIROBIOTIC V2) is essential for the separation of enantiomers.[7]
-
Chromatographic Conditions:
-
Mobile Phase: Methanol/ammonium acetate (B1210297) (92:08, V/V, 20 mM, pH 4.1).[7]
-
Flow Rate: 1 mL/min.[7]
-
Injection Volume: 25 µL.[7]
-
Detection Wavelength: 215 nm.[7]
-
Retention Times: 7.0 min for l-methylphenidate (B1246959) and 8.1 min for d-methylphenidate.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To offer chiral separation and quantification of threo-enantiomers of methylphenidate and its metabolites in blood.[8]
-
Sample Preparation: A fully automated system involving protein precipitation followed by solid-phase extraction was used.[8]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer provides high sensitivity and selectivity.
-
Chromatographic Conditions: The method was optimized for the chiral separation of the target analytes.[8]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for the analysis of this compound.
Caption: General workflow for analytical method validation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate and Ritalinic Acid in Blood using Supercritical Fluid Chromatography. | Semantic Scholar [semanticscholar.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of threo-4-Methylmethylphenidate in Methylphenidate Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
This guide provides a comparative framework for understanding the potential cross-reactivity of threo-4-methylmethylphenidate (4-Me-TMP) in immunoassays designed for the detection of methylphenidate (MPH). Due to the emergence of novel psychoactive substances (NPS), it is crucial for the scientific community to anticipate and characterize the performance of existing analytical methods with these new analogs.
Structural Comparison: Methylphenidate vs. This compound
The potential for a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte.[1][2][3] Both methylphenidate and this compound share a common core structure, which includes a piperidine (B6355638) ring and a phenyl group attached to a methyl acetate (B1210297) moiety.[4][5][6][7][8][9]
Methylphenidate (MPH) is a widely prescribed central nervous system stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[7][8] this compound (4-Me-TMP) is a structural analog of methylphenidate that has been identified as a novel psychoactive substance.[9][10] The key structural difference is the addition of a methyl group at the para (4-position) of the phenyl ring in 4-Me-TMP.[6][9][10][11] This substitution, while seemingly minor, can significantly impact antibody recognition.
The table below summarizes the key structural and chemical properties of both compounds.
| Property | Methylphenidate | This compound |
| Chemical Structure | ||
| Molecular Formula | C₁₄H₁₉NO₂[4][5] | C₁₅H₂₁NO₂[6][9][10] |
| Molecular Weight | 233.31 g/mol [4][5] | 247.33 g/mol [6][9][10] |
| Key Structural Difference | Unsubstituted phenyl ring. | Methyl group at the 4-position (para) of the phenyl ring.[6][9] |
The specificity of an immunoassay is determined by the antibody's binding site (paratope) and the structural features of the antigen it recognizes (epitope). If the antibody used in a methylphenidate immunoassay primarily recognizes the piperidine ring and the methyl acetate portion, a higher degree of cross-reactivity with 4-Me-TMP would be expected. Conversely, if the antibody's binding is highly specific to the unsubstituted phenyl ring, the presence of the additional methyl group in 4-Me-TMP could significantly reduce or eliminate cross-reactivity.
Experimental Protocol for Determining Immunoassay Cross-Reactivity
To definitively determine the cross-reactivity of 4-Me-TMP in a methylphenidate immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.[1][12] The following protocol outlines the necessary steps for this determination.
Principle of Competitive Immunoassay
Competitive immunoassays are based on the competition between the unlabeled analyte in the sample (or standard) and a fixed amount of labeled analyte for a limited number of antibody binding sites.[13][14][15][16] The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.
Materials and Reagents
-
Methylphenidate-specific immunoassay kit (e.g., ELISA kit)
-
Microplate reader
-
Methylphenidate (MPH) certified reference material
-
This compound (4-Me-TMP) certified reference material
-
Assay buffer (as provided in the kit or prepared according to specifications)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Precision pipettes and tips
-
Deionized water
Procedure
-
Preparation of Standards and Test Compound:
-
Prepare a series of calibrators of methylphenidate in the assay buffer at concentrations spanning the assay's dynamic range (e.g., 0, 1, 10, 50, 100, 500 ng/mL).
-
Prepare a similar serial dilution of this compound in the same assay buffer. The concentration range should be wider than that of MPH to account for potentially lower or higher affinity (e.g., 0, 10, 100, 1000, 10000, 100000 ng/mL).
-
-
Assay Protocol:
-
Follow the specific instructions of the chosen methylphenidate immunoassay kit. A general workflow is as follows:
-
Add a specific volume of the MPH standards, 4-Me-TMP dilutions, and control samples to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-labeled methylphenidate to each well.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis
-
Generate Standard Curves:
-
For both MPH and 4-Me-TMP, plot the absorbance values against their respective concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to generate the dose-response curves.
-
-
Determine the IC50:
-
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for both methylphenidate and this compound from their respective standard curves.
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity of 4-Me-TMP:[12]
% Cross-Reactivity = (IC50 of Methylphenidate / IC50 of this compound) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the competitive immunoassay protocol for determining cross-reactivity.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Methylphenidate [webbook.nist.gov]
- 5. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C15H21NO2 | CID 23815457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methylmethylphenidate - Wikipedia [en.wikipedia.org]
- 10. cfsre.org [cfsre.org]
- 11. caymanchem.com [caymanchem.com]
- 12. discovery-sci.com [discovery-sci.com]
- 13. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 14. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biossusa.com [biossusa.com]
- 16. Immunoassay - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Efficacy Analysis: Threo-4-methylmethylphenidate vs. d-Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of threo-4-methylmethylphenidate (4-MeTMP) and d-amphetamine, two central nervous system stimulants. While direct comparative in vivo studies on 4-MeTMP are limited, this analysis draws upon available data for 4-MeTMP and its parent compound, methylphenidate (MPH), to provide a scientifically grounded comparison with the well-characterized psychostimulant, d-amphetamine.
Executive Summary
Both this compound and d-amphetamine are potent stimulants that primarily exert their effects through the modulation of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) neurotransmission. However, their mechanisms of action and resulting pharmacological profiles exhibit key differences. d-Amphetamine functions as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), inducing non-vesicular release of these neurotransmitters. In contrast, 4-MeTMP, like methylphenidate, is understood to act primarily as a reuptake inhibitor, blocking DAT and NET to increase the synaptic concentration of DA and NE.
Available information suggests that this compound is slightly less potent than methylphenidate and exhibits lower efficacy in blocking dopamine reuptake, despite a high binding affinity for the transporter.[1] This suggests that while it binds readily to DAT, its ability to prevent dopamine reuptake is not as robust as that of methylphenidate. In comparison, d-amphetamine is a potent dopamine and norepinephrine releasing agent.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the binding affinities and potencies of methylphenidate (as a proxy for 4-MeTMP) and d-amphetamine. It is important to note the absence of direct comparative in vivo data for 4-MeTMP.
| Parameter | Methylphenidate (threo-isomers) | d-Amphetamine | Reference |
| Dopamine Transporter (DAT) Binding Affinity (Ki, nM) | ~100-200 | ~100-1000 | |
| Norepinephrine Transporter (NET) Binding Affinity (Ki, nM) | ~30-50 | ~100-500 | |
| Mechanism of Action | DAT/NET Reuptake Inhibitor | DAT/NET Substrate, Monoamine Releaser | [2] |
| Potency in Stimulating Locomotor Activity | Dose-dependent increase | Dose-dependent increase | [3] |
| Reinforcing Effects (Self-Administration) | Functions as a reinforcer | Potent reinforcer | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of stimulants like methylphenidate and d-amphetamine are provided below. These protocols are representative of the techniques used to assess the in vivo efficacy of psychostimulants.
Locomotor Activity Assay
Objective: To assess the stimulant effects of a compound on spontaneous motor activity in rodents.
Methodology:
-
Subjects: Male Sprague-Dawley rats (250-300g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is monitored in transparent acrylic cages equipped with infrared photobeams to detect movement.
-
Procedure:
-
Animals are habituated to the testing cages for 60 minutes prior to drug administration.
-
Following habituation, rats are administered either vehicle (e.g., saline), this compound, or d-amphetamine via intraperitoneal (i.p.) injection.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a period of 120 minutes post-injection.
-
Data is collected in time bins (e.g., 5 minutes) to analyze the time course of the drug's effect.
-
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens, striatum) following drug administration.
Methodology:
-
Subjects: Male Wistar rats (275-325g) are used.
-
Surgical Procedure:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted dorsal to the target brain region.
-
Animals are allowed to recover for at least 48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of dopamine levels, the drug of interest is administered (systemically or via reverse dialysis).
-
Dialysate collection continues for several hours to monitor changes in dopamine concentration.
-
-
Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Self-Administration Paradigm
Objective: To assess the reinforcing effects (abuse potential) of a drug.
Methodology:
-
Subjects: Rats are surgically implanted with an intravenous catheter.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive) and a syringe pump for drug infusion are used.
-
Procedure:
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of the drug. Each infusion is often paired with a cue light or tone.
-
Maintenance: Once a stable response pattern is established, the reinforcing effects are further assessed using different schedules of reinforcement, such as a progressive-ratio schedule.
-
Progressive-Ratio Schedule: The number of lever presses required to receive a single infusion is systematically increased. The "breakpoint" (the highest number of presses an animal is willing to make for a single infusion) is used as a measure of the drug's reinforcing efficacy.
-
Data on the number of infusions earned and the breakpoint are collected and compared between different drugs and doses.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of d-amphetamine and this compound.
Experimental Workflow for In Vivo Efficacy Comparison
References
- 1. 4-Methylmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylphenidate amplifies the potency and reinforcing effects of amphetamines by increasing dopamine transporter expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinforcing and subject-rated effects of methylphenidate and d-amphetamine in non-drug-abusing humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of threo-4-Methylmethylphenidate on Serotonin Transporters: A Comparative Analysis
A detailed examination of the monoamine transporter interaction profile of threo-4-methylmethylphenidate (4-MeTMP) reveals a significant selectivity for catecholamine transporters over the serotonin (B10506) transporter (SERT). While direct experimental data for 4-MeTMP is limited in publicly available literature, a robust comparative analysis can be made by examining its close structural analogs, namely threo-methylphenidate (MPH) and threo-4-fluoromethylphenidate (4F-MPH). These analogs consistently demonstrate potent inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with markedly negligible activity at the serotonin transporter.
This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of the binding affinities and functional potencies of these compounds, highlighting the low potential for off-target effects of 4-MeTMP on serotonergic systems.
Comparative Transporter Affinity and Potency
Experimental data from in vitro studies, primarily radioligand binding assays and synaptosomal uptake inhibition assays, consistently show that threo-methylphenidate and its para-substituted analogs are highly selective for DAT and NET. The inhibitory concentration (IC50) and binding affinity (Ki) values for the serotonin transporter are several orders of magnitude higher than those for DAT and NET, indicating a very weak interaction.
For instance, (±)-threo-4F-MPH, a closely related analog, displays IC50 values for dopamine and norepinephrine uptake in the low nanomolar range, while its IC50 for serotonin uptake is greater than 10,000 nM.[1] Similarly, methylphenidate's affinity for SERT is approximately 1000-fold lower than for DAT and NET.[2] This pronounced selectivity suggests that this compound likely shares this characteristic, exhibiting minimal off-target activity at the serotonin transporter.
Below is a summary of the in vitro data for methylphenidate and its threo-diastereomer analogs.
| Compound | Transporter | IC50 (nM) | Species/Assay |
| (±)-threo-4-Fluoromethylphenidate | DAT | 61 | Rat brain synaptosomes ([³H]dopamine uptake)[1] |
| NET | 31 | Rat brain synaptosomes ([³H]norepinephrine uptake)[1] | |
| SERT | 8,805 | Rat brain synaptosomes ([³H]serotonin uptake)[1] | |
| Methylphenidate (MPH) | DAT | 131 | Rat brain synaptosomes ([³H]dopamine uptake)[1] |
| NET | 83 | Rat brain synaptosomes ([³H]norepinephrine uptake)[1] | |
| SERT | >10,000 | Rat brain synaptosomes ([³H]serotonin uptake)[1] | |
| d-threo-Methylphenidate | DAT | 33 | Rat brain membranes ([³H]WIN 35,428 binding)[2] |
| NET | 244 | Rat brain membranes ([³H]nisoxetine binding)[2] | |
| SERT | >50,000 | Rat brain membranes ([³H]paroxetine binding)[2] | |
| l-threo-Methylphenidate | DAT | 540 | Rat brain membranes ([³H]WIN 35,428 binding)[2] |
| NET | 5100 | Rat brain membranes ([³H]nisoxetine binding)[2] | |
| SERT | >50,000 | Rat brain membranes ([³H]paroxetine binding)[2] |
Experimental Methodologies
The data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific transporter. It involves incubating a radiolabeled ligand that is known to bind to the transporter of interest with a preparation of cell membranes or tissues containing the transporter. The test compound is added at varying concentrations to compete with the radioligand for binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki.
Synaptosomal Uptake Assay
This functional assay measures the potency (IC50) of a compound to inhibit the reuptake of a neurotransmitter into presynaptic terminals. Synaptosomes, which are isolated and sealed nerve endings, are prepared from brain tissue. These synaptosomes are then incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the synaptosomes is measured to determine the rate of uptake and the inhibitory effect of the compound.
Signaling and Mechanism of Action
The primary mechanism of action for threo-methylphenidate and its analogs is the inhibition of monoamine transporters. By binding to DAT and NET, these compounds block the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.
The lack of significant interaction with SERT implies that these compounds do not directly modulate serotonergic neurotransmission. This selectivity is a key feature of their pharmacological profile and distinguishes them from other stimulants like cocaine, which has a more balanced affinity for all three monoamine transporters.
References
A Comparative Analysis of the Enantioselective Metabolism of Threo-methylphenidate and its Analogue, Threo-4-methylmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantioselective metabolism of the widely prescribed stimulant, threo-methylphenidate (MPH), and its structural analogue, threo-4-methylmethylphenidate (4-MeTMP). While extensive data exists for MPH, this document also addresses the current knowledge gap regarding the metabolic fate of 4-MeTMP, a compound that has emerged as a designer drug. The information presented herein is intended to inform research and drug development efforts by highlighting key metabolic pathways, enzymatic players, and the profound impact of stereochemistry on the pharmacokinetics of these compounds.
Executive Summary
threo-Methylphenidate, a racemic mixture of d- and l-enantiomers, undergoes extensive and highly stereoselective first-pass metabolism. The pharmacologically active d-enantiomer is significantly more bioavailable than the l-enantiomer (B50610), which is preferentially hydrolyzed by the enzyme carboxylesterase 1 (CES1). This enantioselective metabolism is a critical determinant of the pharmacokinetic and pharmacodynamic profile of MPH.
In contrast, there is a notable absence of published experimental data on the enantioselective metabolism of this compound. Based on its structural similarity to MPH, it is hypothesized that 4-MeTMP also undergoes hydrolysis by CES1. However, the presence of a methyl group on the phenyl ring may influence the rate and stereoselectivity of this metabolism. This guide will present the established metabolic pathways of MPH and offer a theoretical comparison for 4-MeTMP, underscoring the need for further research into this emerging compound.
Comparative Quantitative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters for the enantiomers of threo-methylphenidate following oral administration. Due to a lack of available data, the corresponding parameters for this compound are not provided.
| Pharmacokinetic Parameter | d-threo-Methylphenidate | l-threo-Methylphenidate | d-threo-4-Methylmethylphenidate | l-threo-4-Methylmethylphenidate |
| Absolute Bioavailability (F) | ~23%[1] | ~5%[1] | Data Not Available | Data Not Available |
| Area Under the Curve (AUC) | Significantly higher than l-MPH[1][2] | 8- to 10-fold lower than d-MPH | Data Not Available | Data Not Available |
| Peak Plasma Concentration (Cmax) | Higher than l-MPH | Lower than d-MPH | Data Not Available | Data Not Available |
| Half-life (t1/2) | ~2-3 hours | Shorter than d-MPH | Data Not Available | Data Not Available |
| Primary Metabolite | d-Ritalinic Acid | l-Ritalinic Acid | Hypothesized: 4-Methylritalinic Acid | Hypothesized: 4-Methylritalinic Acid |
Metabolic Pathways and Enzymology
The primary metabolic pathway for threo-methylphenidate is hydrolysis of the methyl ester to its carboxylic acid metabolite, ritalinic acid. This reaction is predominantly catalyzed by carboxylesterase 1 (CES1) in the liver.[3] The metabolism of MPH is highly enantioselective, with CES1 showing a significantly higher affinity and catalytic efficiency for the l-enantiomer.[3] This preferential hydrolysis of l-MPH during first-pass metabolism results in substantially lower systemic exposure to this enantiomer compared to the pharmacologically active d-MPH.[1][2]
Minor metabolic pathways for MPH include oxidation to 6-oxo-methylphenidate and aromatic hydroxylation to p-hydroxy-methylphenidate.
For this compound, it is hypothesized that the primary metabolic pathway is also hydrolysis by CES1 to its corresponding carboxylic acid, 4-methylritalinic acid. The addition of a methyl group at the para position of the phenyl ring may sterically hinder the binding of the molecule to the active site of CES1, potentially altering the rate of hydrolysis and the degree of enantioselectivity compared to MPH. However, without experimental data, this remains speculative.
Metabolic Pathway of threo-Methylphenidate
Caption: Enantioselective hydrolysis of threo-methylphenidate by CES1.
Experimental Protocols
The following provides a generalized methodology for studying the enantioselective metabolism of phenidate analogues, based on published studies of threo-methylphenidate.
In Vitro Metabolism using Human Liver S9 Fractions
Objective: To determine the kinetic parameters of hydrolysis for the individual enantiomers of a phenidate compound.
Materials:
-
Individual enantiomers of the test compound (e.g., d- and l-threo-methylphenidate)
-
Human liver S9 fraction (pooled from multiple donors)
-
HEPES buffer (or other suitable buffer system)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system equipped with a chiral column
Procedure:
-
Prepare incubation mixtures containing varying concentrations of the individual enantiomers of the test compound, human liver S9 fraction, and BSA in HEPES buffer.
-
Initiate the metabolic reaction by adding the S9 fraction and incubate at 37°C with gentle shaking.
-
At various time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent enantiomer and its metabolite using a validated enantioselective LC-MS/MS method.
-
Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Experimental Workflow for In Vitro Metabolism
Caption: Generalized workflow for in vitro enantioselective metabolism studies.
Discussion and Future Directions
The enantioselective metabolism of threo-methylphenidate is a well-established phenomenon with significant clinical implications. The preferential clearance of the less active l-enantiomer by CES1 ensures that the therapeutic effects are primarily mediated by the d-enantiomer.
The emergence of this compound as a designer drug necessitates a thorough understanding of its pharmacology and toxicology. A critical component of this understanding is its metabolic fate, particularly the enantioselective aspects. The structural similarity to MPH strongly suggests that CES1-mediated hydrolysis is a likely metabolic pathway. The 4-methyl substitution on the phenyl ring could potentially decrease the rate of hydrolysis due to steric hindrance, which might lead to a different pharmacokinetic profile and potentially altered potency and duration of action compared to MPH.
Further research, including in vitro studies with human liver microsomes or recombinant CES1 and in vivo pharmacokinetic studies in animal models, is urgently needed to elucidate the enantioselective metabolism of this compound. Such studies will be crucial for assessing its potential for abuse, its toxicological profile, and for informing public health and regulatory responses to this and other emerging synthetic stimulants. The experimental protocols outlined in this guide provide a framework for conducting such essential research.
References
- 1. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of enantiomers of threo-methylphenidate and its metabolite in two healthy subjects after oral administration as determined by a gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Behavioral Effects of 4-MeTMP and Methylphenidate: A Guide for Researchers
An Objective Analysis of Two Structurally Related Stimulants
This guide provides a comprehensive comparison of the behavioral effects of 4-methylmethylphenidate (4-MeTMP) and the well-characterized stimulant, methylphenidate. While both compounds share a common structural backbone and are known to act as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors, a significant disparity exists in the available scientific literature regarding their in-vivo behavioral profiles. Methylphenidate has been extensively studied, yielding a wealth of quantitative data on its effects on locomotor activity, its discriminative stimulus properties, and its reinforcing effects in self-administration paradigms. In contrast, robust, peer-reviewed quantitative behavioral data for 4-MeTMP is notably absent from the current scientific literature.
This guide will therefore present a detailed, data-driven overview of the behavioral pharmacology of methylphenidate, alongside a qualitative summary of what is known about 4-MeTMP, drawing from available in-vitro data and its characterization as a structural analog. This juxtaposition will not only summarize the current state of knowledge but also highlight critical gaps for future research in the field of novel psychoactive substances.
Mechanism of Action: A Shared Pathway
Both methylphenidate and its analog, 4-MeTMP, are understood to exert their primary stimulant effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This shared mechanism of action is the foundation for their stimulant properties.
Behavioral Effects of 4-MeTMP: A Qualitative Overview
As a structural analog of methylphenidate, 4-MeTMP is presumed to produce a similar profile of behavioral effects, characteristic of a central nervous system stimulant. Information from non-peer-reviewed sources and chemical vendor websites suggests that 4-MeTMP can increase energy, alertness, and sociability. However, it is also reported to be slightly less potent than methylphenidate.[2][3] One key piece of in-vitro data suggests that while 4-MeTMP has a high binding affinity for the dopamine transporter, it has a relatively low efficacy in blocking dopamine reuptake.[2] This could translate to a less pronounced stimulant effect compared to methylphenidate at equivalent doses. A recent in-silico study predicted its toxicological profile, but did not provide any behavioral data.[4]
At present, there is a critical absence of published, controlled, in-vivo studies quantifying the behavioral effects of 4-MeTMP in standard preclinical models. Therefore, the following sections will focus on the well-documented behavioral profile of methylphenidate, which can serve as a benchmark for any future investigations into 4-MeTMP.
Behavioral Effects of Methylphenidate: Quantitative Data
The behavioral effects of methylphenidate have been extensively characterized in a variety of animal models. The following tables summarize key quantitative data from locomotor activity, drug discrimination, and self-administration studies.
Locomotor Activity
Methylphenidate generally produces a dose-dependent increase in locomotor activity in rodents. This is a hallmark effect of psychostimulant drugs and is thought to be mediated by increased dopaminergic activity in the nucleus accumbens and striatum.
| Species | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Rat | 0.6, 2.5, 10.0 | Dose-dependent increase in locomotion. | [5] |
| Mouse | 1, 3 | 3 mg/kg significantly increased locomotor activity compared to saline. | [6] |
| Rat | 2, 5, 10 | Dose-dependent increase in locomotor activity. |
Drug Discrimination
In drug discrimination paradigms, animals are trained to recognize the interoceptive cues of a specific drug. The dose at which a novel compound substitutes for the training drug (ED50) provides a measure of its potency and similarity in subjective effects. Methylphenidate is readily discriminated by rodents, and other stimulants often substitute for its discriminative stimulus effects.
| Species | Training Drug and Dose (mg/kg) | Test Drug | ED50 (mg/kg) | Reference |
| Mouse | dl-Methylphenidate (5.0) | dl-Methylphenidate | 3.2 | [7] |
| Mouse | d-Methylphenidate (2.5) | d-Methylphenidate | 1.5 | [7] |
Self-Administration
The reinforcing effects of a drug, and thus its abuse potential, are often assessed using intravenous self-administration paradigms. In these studies, animals learn to perform a specific response (e.g., lever pressing) to receive an infusion of the drug. Methylphenidate is reliably self-administered by laboratory animals, indicating its reinforcing properties.
| Species | Dose per Infusion (mg/kg) | Schedule of Reinforcement | Observation | Reference |
| Rat | 0.56 | Fixed Ratio (FR) | Maintained self-administration. | |
| Rat | 0.1 - 1.0 | Fixed Ratio (FR) | Dose-dependent responding. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral pharmacology studies. Below are generalized protocols for the key experiments cited.
Locomotor Activity Test
Objective: To assess the effects of a compound on spontaneous motor activity.
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically detect and record movement. The arena is placed in a sound-attenuating chamber with controlled lighting.
Procedure:
-
Habituation: Animals are first habituated to the testing room for at least 60 minutes.
-
Baseline Activity: Each animal is placed individually into the center of the open-field arena, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a baseline period (e.g., 30-60 minutes).
-
Drug Administration: Animals are removed from the arena, administered the test compound (e.g., 4-MeTMP or methylphenidate) or vehicle via a specified route (e.g., intraperitoneal injection), and returned to their home cages for a designated pretreatment period.
-
Testing: Following the pretreatment period, animals are placed back into the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The primary dependent variable is the total locomotor activity count (or distance traveled) during the testing period. Data are typically analyzed using ANOVA to compare the effects of different doses of the drug to the vehicle control group.
Drug Discrimination Paradigm
Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.
Apparatus: Standard two-lever operant conditioning chambers housed in sound-attenuating cubicles. Each chamber is equipped with two response levers, a food or liquid reward dispenser, and associated stimulus lights.
Procedure:
-
Training:
-
Animals are trained to press one lever (the "drug" lever) to receive a reward (e.g., a food pellet or sucrose (B13894) solution) following the administration of the training drug (e.g., methylphenidate).
-
On alternate days, they are trained to press the other lever (the "vehicle" lever) to receive a reward following the administration of the vehicle (e.g., saline).
-
Training continues until the animals reliably select the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive sessions).
-
-
Testing:
-
Once trained, test sessions are conducted where animals are administered various doses of the training drug, the vehicle, or a novel compound (e.g., 4-MeTMP).
-
During test sessions, responses on either lever are recorded, but rewards are typically withheld to avoid influencing the choice.
-
The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound.
-
-
Data Analysis: A dose-response curve is generated, and the ED50 value (the dose that produces 50% drug-appropriate responding) is calculated to determine the potency of the test compound in substituting for the training drug.
Intravenous Self-Administration
Objective: To assess the reinforcing properties and abuse potential of a compound.
Apparatus: Operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and a swivel system to allow the animal to move freely while connected to the infusion line.
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is externalized on their back.
-
Acquisition:
-
Animals are placed in the operant chamber and learn to press a designated "active" lever to receive an intravenous infusion of the test drug. Presses on a second "inactive" lever have no programmed consequences.
-
Each infusion is often paired with a brief light or tone cue.
-
Sessions continue daily until a stable pattern of responding is established.
-
-
Dose-Response: Once responding is stable, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship for self-administration.
-
Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule can be implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used as a measure of the drug's reinforcing efficacy.
-
Data Analysis: The primary dependent variables are the number of infusions earned and the response rate on the active versus inactive lever. For progressive ratio studies, the breakpoint is the key measure.
Conclusion
The comparison between 4-MeTMP and methylphenidate is currently hampered by a significant lack of empirical data for 4-MeTMP. While both are dopamine and norepinephrine reuptake inhibitors, the assertion that 4-MeTMP is a less potent stimulant with lower efficacy for dopamine reuptake blockade remains to be substantiated by in-vivo behavioral studies. The extensive body of research on methylphenidate provides a solid framework and benchmark for future investigations into the behavioral pharmacology of 4-MeTMP and other emerging methylphenidate analogs. For researchers, scientists, and drug development professionals, the current evidence underscores the necessity of conducting rigorous preclinical behavioral assessments to understand the full pharmacological profile and potential abuse liability of novel psychoactive substances.
References
- 1. europeanreview.org [europeanreview.org]
- 2. 4-Methylmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. Toxicity of New Psychoactive Substance (NPS): Threo-4-methylmethylphenidate (4-Mmph) - Prediction of toxicity using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discriminative Stimulus Properties of Methylphenidate in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Biological Activity of Synthesized threo-4-Methylmethylphenidate Against a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for verifying the biological activity of newly synthesized threo-4-methylmethylphenidate (4-MeTMP) by comparing it against a certified reference material. The following sections detail the mechanism of action, experimental protocols for determining biological activity, and a standardized format for presenting the resulting data. This objective comparison is crucial for ensuring the quality and validity of research findings and for the progression of drug development pipelines.
Introduction to this compound
This compound is a structural analog of methylphenidate, a well-known psychostimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Like its parent compound, 4-MeTMP functions primarily as a monoamine reuptake inhibitor, with its stimulant effects attributed to the blockage of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[2][3] This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[2][4] The threo-diastereomer of methylphenidate and its analogs is generally considered the more pharmacologically active form.[1]
The verification of a synthesized batch of 4-MeTMP is critical to ensure its identity, purity, and potency. This is achieved by comparing its biological activity to that of a certified reference material, which has a well-characterized and documented profile.
Signaling Pathway of this compound
The primary mechanism of action for 4-MeTMP is the inhibition of dopamine and norepinephrine reuptake. The diagram below illustrates this process at the neuronal synapse.
Experimental Workflow for Biological Activity Verification
A standardized workflow is essential for the direct comparison of the synthesized 4-MeTMP and the certified reference material. The following diagram outlines the key stages of this process, from sample preparation to data analysis.
Experimental Protocols
To quantitatively assess the biological activity of the synthesized 4-MeTMP, two primary in vitro assays are recommended: radioligand binding assays and neurotransmitter uptake assays.[5]
Radioligand Binding Assay
This assay measures the affinity of the test compound for the dopamine and norepinephrine transporters by quantifying its ability to displace a specific radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the synthesized 4-MeTMP and the certified reference material for DAT and NET.
Materials:
-
HEK293 cells stably expressing human DAT or NET
-
Cell culture medium
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Radioligands: [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET[5][6]
-
Synthesized this compound
-
Certified reference this compound
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like GBR 12909 for DAT or desipramine (B1205290) for NET)
-
Scintillation fluid and microplates
-
Scintillation counter
Protocol:
-
Cell Culture: Culture HEK293 cells expressing either DAT or NET to an appropriate density and harvest.
-
Membrane Preparation: Prepare cell membrane homogenates through centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of either the synthesized 4-MeTMP or the certified reference material. Include wells for total binding (no inhibitor) and non-specific binding (with a saturating concentration of a known inhibitor).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay measures the potency of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the functional potency (IC50) of the synthesized 4-MeTMP and the certified reference material to inhibit dopamine and norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing human DAT or NET
-
Cell culture medium and 96-well culture plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled neurotransmitters: [³H]dopamine and [³H]norepinephrine
-
Synthesized this compound
-
Certified reference this compound
-
Non-specific uptake control (e.g., a known inhibitor or incubation at 4°C)
-
Scintillation fluid and microplates
-
Scintillation counter
Protocol:
-
Cell Plating: Seed the HEK293 cells expressing DAT or NET into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of either the synthesized 4-MeTMP or the certified reference material for a defined period.
-
Initiation of Uptake: Add the assay buffer containing the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) to initiate uptake and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Comparison
All quantitative data should be summarized in clear, well-structured tables to facilitate a direct comparison between the synthesized compound and the certified reference material.
Table 1: Radioligand Binding Affinity for Monoamine Transporters
| Compound | Transporter | IC50 (nM) | Ki (nM) |
| Synthesized 4-MeTMP | DAT | Experimental Value | Calculated Value |
| Certified Reference 4-MeTMP | DAT | Experimental Value | Calculated Value |
| Synthesized 4-MeTMP | NET | Experimental Value | Calculated Value |
| Certified Reference 4-MeTMP | NET | Experimental Value | Calculated Value |
Table 2: Functional Potency in Neurotransmitter Uptake Inhibition
| Compound | Transporter | IC50 (nM) |
| Synthesized 4-MeTMP | DAT | Experimental Value |
| Certified Reference 4-MeTMP | DAT | Experimental Value |
| Synthesized 4-MeTMP | NET | Experimental Value |
| Certified Reference 4-MeTMP | NET | Experimental Value |
Conclusion
The biological activity of the synthesized this compound is considered verified if the Ki and IC50 values obtained from the binding and uptake assays, respectively, are statistically comparable to those of the certified reference material. Significant deviations may indicate issues with the synthesis, purity, or stereochemistry of the synthesized compound, warranting further analytical investigation. Following these standardized protocols will ensure a robust and reliable assessment of the biological activity of newly synthesized compounds.
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chainchemical.com [chainchemical.com]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. benchchem.com [benchchem.com]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Threo-4-methylmethylphenidate: A Guide for Laboratory Professionals
Threo-4-methylmethylphenidate, a research chemical, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. Although some supplier information may suggest lenient disposal methods for small quantities, it is imperative for research, scientific, and drug development professionals to adhere to established hazardous waste protocols as a precautionary measure, especially given the limited toxicological data on many research chemicals.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory chemical waste management guidelines.[2][3][4]
Waste Identification and Classification
The first crucial step is to classify this compound as a chemical waste. In a laboratory setting, a chemical is considered waste when it is no longer intended for use.[5][6] All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5][6] Spilled materials and any items used for cleanup must also be disposed of as hazardous waste.[5][6]
Containerization and Labeling
Proper containment and labeling are critical to safe disposal. Follow these steps to ensure compliance and prevent accidents:
-
Select a Compatible Container: Choose a sturdy, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred.[2] The original manufacturer's container, if in good condition, can be used for disposal of the neat compound.[7] For solutions, use designated waste containers provided by your EHS department.[3]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6][8][9] These labels are typically provided by your institution's EHS department.
-
Complete the Label Information: The hazardous waste label must be filled out completely and legibly.[7] This includes:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7][8]
-
All constituents and their estimated concentrations, including solvents.[7]
-
The name and contact information of the Principal Investigator (PI) or responsible researcher.[8]
-
The laboratory location (building and room number).[8]
-
The date when the container becomes full.[6]
-
Storage and Segregation
Proper storage of chemical waste is essential to prevent reactions and ensure safety within the laboratory.
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation.[2][3] This area should be clearly marked.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[2][10] If a funnel is used, it must be removed and the container capped immediately after use.[7]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a plastic tub or bin, to contain any potential leaks or spills.[9][10]
Disposal Procedures
Once the waste container is full or ready for disposal, follow your institution's specific procedures for waste pickup.
-
Request a Pickup: Submit a hazardous waste pickup request to your EHS department. This is often done through an online system.[4]
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.[4][7][10]
-
No Evaporation: Evaporation is not an acceptable method of chemical waste disposal.[4][5]
-
Empty Container Disposal: An empty container that held this compound should be managed as hazardous waste. For acutely toxic chemicals (P-listed), containers must be triple-rinsed, with the rinsate collected as hazardous waste.[6][10] While this compound is not currently P-listed, it is best practice to consult with your EHS office for guidance on rinsing and disposing of the empty container.
Quantitative Disposal Guidelines
The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting, based on general guidelines. These may vary by institution and local regulations.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2][3][5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2][3] |
| Maximum Storage Time in SAA | 12 months (as long as volume limits are not exceeded) | [2][3] |
| Waste Pickup Timeline After Request | Typically within 3 business days | [4] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a research environment.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Operational Guide for Handling Threo-4-methylmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Threo-4-methylmethylphenidate, a research chemical with an insufficiently studied safety profile.[1] As an analogue of methylphenidate, it is prudent to handle this compound with the assumption of similar or potentially greater hazards.[2][3] The toxicological properties of this compound have not been thoroughly investigated, and therefore, a cautious approach to handling is essential to minimize exposure and ensure laboratory safety.[4]
Personal Protective Equipment (PPE)
Given the limited safety data on this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 (or higher) respirator. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[5] |
| General Handling and In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[5][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize the risk of exposure.
2.1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
For solution preparation and handling, a standard chemical fume hood is required.
2.2. Standard Operating Procedure:
-
Preparation: Before starting any work, ensure all necessary PPE is readily available and in good condition. The work area within the fume hood should be clean and uncluttered.
-
Weighing: When weighing the solid compound, use a balance inside a containment hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Handling: Always handle solutions and solids with care to prevent spills. Use appropriate tools (spatulas, pipettes) to transfer the material.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated vials, pipette tips, and weighing paper, in a designated, puncture-resistant, and sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container. Do not mix with other incompatible waste streams.[8][9]
-
Contaminated PPE: Place all used disposable PPE, such as gloves, sleeves, and lab coats, in a sealed bag or container.[5]
3.2. Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8][10]
-
Store waste containers in a designated and secure area, away from incompatible materials.[9]
3.3. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through a certified hazardous waste contractor.[5] Never dispose of this compound down the drain or in the regular trash.[8]
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a clear and immediate response is necessary to mitigate exposure and contamination.
Caption: Workflow for responding to a chemical spill.
References
- 1. chainchemical.com [chainchemical.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]
- 4. Toxicity of New Psychoactive Substance (NPS): this compound (4-Mmph) - Prediction of toxicity using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. camberpharma.com [camberpharma.com]
- 7. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
